Cephaeline
Descripción
This compound has been reported in Alangium salviifolium, Dorstenia contrajerva, and other organisms with data available.
do not confuse with cephalin of brain; after emetine this is the most important alkaloid of ipecac; protein synthesis inhibito
Structure
3D Structure
Propiedades
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZHCFJNDAHEN-OZEXIGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016520 | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-17-0, 5853-29-2 | |
| Record name | (-)-Cephaeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephaeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cephaeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cephaeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Pharmacological Properties of Cephaeline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline (B23452) is a bioactive alkaloid derived from the roots of Carapichea ipecacuanha. Historically recognized for its potent emetic properties, recent research has unveiled a broader pharmacological profile, including significant antiviral and anticancer activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's complex biological interactions.
Introduction
This compound is an isoquinoline (B145761) alkaloid chemically related to emetine (B1671215), both of which are primary active constituents of ipecac syrup.[1] While its traditional use has centered on inducing emesis, modern pharmacological studies have identified this compound as a molecule of interest for its therapeutic potential in other domains. This guide synthesizes current knowledge on this compound, offering a technical resource for researchers exploring its applications in drug discovery and development.
Pharmacodynamics: Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, ranging from the well-established induction of emesis to more recently discovered antiviral and anticancer activities.
Emetic Effect
The primary and most well-known pharmacological effect of this compound is the induction of vomiting. This is achieved through a dual mechanism:
-
Central Action: this compound stimulates the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[2]
-
Peripheral Action: It causes local irritation of the gastric mucosa.[2]
The emetic effects of this compound are believed to be mediated, at least in part, by the 5-hydroxytryptamine 3 (5-HT3) receptors.[2]
Anticancer Activity: Induction of Ferroptosis via NRF2 Inhibition
Recent studies have highlighted the potent anti-lung cancer activity of this compound.[3][4] Its primary mechanism in this context is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3][5] this compound initiates this process by inhibiting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[3][4]
The inhibition of NRF2 by this compound leads to the downregulation of key antioxidant proteins, including GPX4 and SLC7A11.[4] This disrupts the cellular antioxidant defense system. Concurrently, this compound promotes iron overload within the cancer cells by downregulating the iron efflux protein SLC40A1 and upregulating transferrin, which is responsible for iron influx.[4] The combination of a compromised antioxidant system and iron overload results in a lethal accumulation of lipid reactive oxygen species (ROS), leading to ferroptosis.[4]
Antiviral Activity
This compound has demonstrated inhibitory effects against a range of viruses. For instance, it has been shown to reduce the expression of Zika virus (ZIKV) NS1 protein and decrease viral titers in infected cells.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the pharmacological activity of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Time Point (h) | Reference |
| H460 | Lung Cancer | CCK-8 | 88 | 24 | [3] |
| H460 | Lung Cancer | CCK-8 | 58 | 48 | [3] |
| H460 | Lung Cancer | CCK-8 | 35 | 72 | [3] |
| A549 | Lung Cancer | CCK-8 | 89 | 24 | [3] |
| A549 | Lung Cancer | CCK-8 | 65 | 48 | [3] |
| A549 | Lung Cancer | CCK-8 | 43 | 72 | [3] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | IC50 | Reference |
| Zika Virus (ZIKV) | HEK293 | NS1 Protein Expression | 26.4 nM | [6] |
| Zika Virus (ZIKV) | SNB-19 | Viral Titer Reduction | 3.11 nM | [6] |
| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | [7] |
| Ebola Virus (EBOV) | HeLa | VLP Entry | 3.27 µM | [7] |
Table 3: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Inhibition Constant (Ki) | Reference |
| CYP2D6 | 54 µM | [8] |
| CYP3A4 | 355 µM | [8] |
Pharmacokinetics
Absorption and Distribution
In humans, following oral administration of syrup of ipecac, this compound is rapidly absorbed, with detectable plasma concentrations within 5-10 minutes.[9] The time to reach maximum plasma concentration (Cmax) is approximately 20 minutes.[9] this compound exhibits extensive distribution into tissues.[1] In rats, the absorption rate of this compound is estimated to be around 70%.[1]
Metabolism and Excretion
This compound is metabolized in the liver, with one of the primary metabolites being this compound-6'-O-glucuronide.[10] In humans, very little of the administered this compound is recovered in the urine within the first few hours, suggesting extensive metabolism and/or biliary excretion.[9] In rats, biliary excretion is the main route of elimination, with 57.5% of the administered dose excreted in the bile within 48 hours.[1]
Table 4: Pharmacokinetic Parameters of this compound in Humans (30 mL Syrup of Ipecac)
| Parameter | Value | Reference |
| Time to Cmax | ~20 minutes | [9] |
| Urinary Excretion (3 hours) | < 0.15% of dose | [9] |
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Absorption Rate | ~70% | [1] |
| Biliary Excretion (48 hours) | 57.5% of dose | [1] |
| Urinary Excretion (48 hours) | 16.5% of dose | [1] |
| Fecal Excretion (48 hours) | 29.1% of dose | [1] |
| Plasma Half-life (t1/2) | 3.45 - 9.40 hours | [1] |
Toxicology
The primary toxicity associated with this compound is its potent emetic effect. Overdose can lead to prolonged and severe vomiting.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study investigating the anti-lung cancer effects of this compound.[3]
-
Cell Seeding: Seed H460 and A549 lung cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 25, 50, and 100 nM) for 24, 48, and 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values using appropriate software.
Scratch (Wound Healing) Assay for Cell Migration
This is a general protocol for assessing cell migration.[11][12][13][14]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh media containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Cytochrome P450 (CYP) Inhibition Assay
This protocol is based on a study of this compound's inhibitory effects on CYP enzymes.[8]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and various concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C.
-
Metabolite Quantification: After a specific time, stop the reaction and quantify the formation of the probe substrate's metabolite using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration. The inhibition constant (Ki) can be determined using Dixon plots.
Signaling Pathway and Workflow Diagrams
This compound-Induced Ferroptosis via NRF2 Inhibition
The following diagram illustrates the proposed mechanism by which this compound induces ferroptosis in lung cancer cells.
Caption: this compound induces ferroptosis by inhibiting NRF2.
Experimental Workflow for Determining IC50 of this compound
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound is a multifaceted alkaloid with a pharmacological profile that extends beyond its traditional use as an emetic. Its demonstrated anticancer activity through the novel mechanism of NRF2-mediated ferroptosis induction, coupled with its antiviral properties, positions it as a promising lead compound for further investigation in drug development. This technical guide provides a foundational resource for researchers, summarizing the current understanding of this compound's pharmacology and offering standardized protocols to facilitate future studies into its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical utility in various disease contexts.
References
- 1. Absorption, distribution and excretion of 3H-labeled this compound- and emetine-spiked ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of ipecac alkaloids this compound and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single dose pharmacokinetics of syrup of ipecac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of the ipecac alkaloids this compound and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 13. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An accurate and cost-effective alternative method for measuring cell migration with the circular wound closure assay - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Cephaeline: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Ipecac Alkaloid for Researchers, Scientists, and Drug Development Professionals
Cephaeline, a prominent isoquinoline (B145761) alkaloid derived from the roots of Carapichea ipecacuanha, has long been recognized for its potent biological activities. A close structural analog of emetine (B1671215), this compound has demonstrated significant potential as an antiviral, antiprotozoal, and anticancer agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for the rational design of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Core Structure and Key Pharmacophores
This compound is structurally distinguished from its close relative, emetine, by the presence of a hydroxyl group at the 6'-position of the isoquinoline ring, whereas emetine possesses a methoxy (B1213986) group at this position.[1] This seemingly minor difference contributes to variations in their biological activity and metabolic profiles. The core structure of this compound, like emetine, features two isoquinoline moieties linked by an ethyl group, which is crucial for its biological function.
Structure-Activity Relationship Insights
The majority of SAR studies in the ipecac alkaloid family have focused on emetine, given its historical use. However, the structural parallels between emetine and this compound allow for the extrapolation of key SAR principles. Modifications to the this compound scaffold have revealed critical determinants for its biological activity.
A pivotal area of modification is the secondary amine at the N-2' position. The hydrogen atom of this secondary amine is believed to be essential for a crucial hydrogen bonding interaction with its biological targets, which is fundamental to its potent protein synthesis inhibitory activity.
Key modifications and their impact on activity include:
-
N-2' Substitution: The introduction of substituents at the N-2' position generally leads to a significant decrease in activity. For instance, N-methylemetine, an analog with a methyl group at this position, exhibits a considerable loss of protein synthesis inhibitory capacity. This underscores the importance of the unsubstituted secondary amine for optimal activity.
-
Hydroxyl vs. Methoxy Group at 6'-Position: The defining difference between this compound (hydroxyl) and emetine (methoxy) influences their respective potencies and metabolic fates. While both compounds are potent, the free hydroxyl group in this compound offers a potential site for conjugation reactions, such as glucuronidation, which can affect its pharmacokinetic profile.[2]
-
Dehydrogenation: The synthesis of 2,3-dehydroemetine, an analog with a double bond in the benzo[a]quinolizidine ring system, has been explored. Dehydroemetine has been reported to exhibit a better side-effect profile compared to emetine, suggesting that modifications to the core ring structure can modulate toxicity while retaining therapeutic efficacy.[3]
Quantitative Biological Activity Data
The following tables summarize the reported in vitro activities of this compound against various viral, protozoal, and cancer targets.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay | IC50 / EC50 | Citation |
| Zika Virus (ZIKV) | HEK293 | NS1 protein expression | 26.4 nM (IC50) | [4] |
| Zika Virus (ZIKV) | SNB-19 | Viral titer reduction | 3.11 nM (IC50) | [4] |
| Ebola Virus (EBOV) | Vero E6 | Live virus infection | 22.18 nM (IC50) | [5] |
| Ebola Virus (EBOV) | HeLa | VLP entry | 3.27 µM (IC50) | [5] |
| SARS-CoV-2 | Vero E6 | Antiviral activity | 0.0123 µM (IC50) | [6] |
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| H460 | Lung Cancer | CCK-8 | 35 nM (72h) | [7] |
| A549 | Lung Cancer | CCK-8 | 43 nM (72h) | [7] |
| UM-HMC-1 | Mucoepidermoid Carcinoma | MTT | 0.16 µM | [8] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | MTT | 2.08 µM | [8] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | MTT | 0.02 µM | [8] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting protein synthesis and inducing a form of iron-dependent programmed cell death known as ferroptosis.
Inhibition of Protein Synthesis
Similar to emetine, this compound is a potent inhibitor of eukaryotic protein synthesis. It achieves this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[5][9] This non-specific inhibition of protein synthesis contributes to its broad-spectrum antiviral and cytotoxic activities.
Caption: this compound inhibits protein synthesis by targeting the 40S ribosomal subunit.
Induction of Ferroptosis via NRF2 Inhibition
Recent studies have elucidated a novel mechanism for this compound's anticancer activity: the induction of ferroptosis through the inhibition of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] NRF2 is a key transcription factor that regulates the expression of antioxidant proteins. By inhibiting NRF2, this compound disrupts cellular redox homeostasis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
Caption: this compound induces ferroptosis by inhibiting the NRF2 antioxidant pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs often starts from commercially available precursors and involves multi-step chemical reactions. For instance, the synthesis of N-substituted emetine analogs, which can be adapted for this compound, involves the reaction of emetine with various isocyanates, sulfonyl chlorides, or anhydrides to yield urea, sulfonamide, and amide derivatives, respectively.
General Procedure for N-Acylation of Emetine (Adaptable for this compound): To a solution of emetine dihydrochloride (B599025) in an appropriate solvent (e.g., CH2Cl2), a base (e.g., triethylamine) is added to neutralize the salt. The corresponding acylating agent (e.g., cyclic anhydride) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then purified using standard chromatographic techniques.
Cytotoxicity Assays
The cytotoxic effects of this compound and its derivatives are typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays.
General Protocol for CCK-8 Assay:
-
Cell Seeding: Cancer cells (e.g., H460, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for specific time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated using appropriate software (e.g., GraphPad Prism).[10]
Antiviral Assays
Zika Virus (ZIKV) NS1 Protein Expression Assay:
-
Cell Infection: HEK293 cells are infected with the ZIKV MR766 strain.
-
Compound Treatment: The infected cells are treated with serial dilutions of this compound.
-
NS1 Measurement: After a defined incubation period, the level of secreted ZIKV NS1 protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined by plotting the percentage of NS1 inhibition against the log of the compound concentration.[11]
Ebola Virus-like Particle (VLP) Entry Assay:
-
VLP Production: Ebola VLPs are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding the Ebola virus glycoprotein (B1211001) (GP), matrix protein (VP40), and nucleoprotein (NP).
-
Cell Treatment: Target cells (e.g., HeLa) are pre-treated with various concentrations of this compound.
-
VLP Infection: The treated cells are then infected with the generated VLPs.
-
Entry Quantification: VLP entry is quantified by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the VLPs or by detecting a viral protein (e.g., VP40) within the target cells using ELISA.
-
Data Analysis: The IC50 for entry inhibition is calculated from the dose-response curve.
NRF2 Inhibition Assay
The inhibitory effect of this compound on the NRF2 pathway can be assessed using various methods, including fluorescence polarization (FP) assays that measure the disruption of the Keap1-Nrf2 protein-protein interaction.
General Protocol for Keap1-Nrf2 FP Inhibition Assay:
-
Reagent Preparation: Purified Keap1 protein and a fluorescently labeled Nrf2 peptide are prepared in an assay buffer.
-
Reaction Mixture: Keap1 protein and the fluorescent Nrf2 peptide are incubated with or without the test compound (this compound) in a 96-well black plate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured using a microplate reader equipped for FP measurements.
-
Data Analysis: A decrease in fluorescence polarization in the presence of the test compound indicates inhibition of the Keap1-Nrf2 interaction. IC50 values can be determined from the dose-response curve.[7]
Conclusion
This compound represents a promising natural product scaffold for the development of novel therapeutics. Its potent and multifaceted biological activities, coupled with a growing understanding of its mechanisms of action, provide a solid foundation for further drug discovery efforts. The structure-activity relationship data, particularly concerning the N-2' position and the core ring structure, offer clear guidance for the design of next-generation analogs with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and its derivatives. Continued investigation into the synthesis and biological evaluation of novel this compound analogs is warranted to advance this important class of compounds towards clinical application.
References
- 1. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. Dehydroemetine - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Analysis of Ebola virus and VLP release using an immunocapture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cephaeline in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline (B23452) is a bioactive isoquinoline (B145761) alkaloid found predominantly in the roots of Carapichea ipecacuanha (Ipecac) and other plant species like Psychotria acuminata.[1] It is a significant compound in the pharmaceutical industry, known for its emetic properties and as a precursor to the synthesis of emetine (B1671215).[1] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for research and development of new pharmaceuticals. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted and validated method.
Principle of the Method
The primary method detailed here is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of a specific composition. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard, detected by a UV-Vis spectrophotometer at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a widely used method for extracting this compound from dried and powdered plant material.[2]
Materials:
-
Dried and powdered plant material (e.g., Ipecac roots)
-
70% (v/v) Methanol (B129727) in water
-
0.1 M Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh accurately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the tube.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath at 25°C for 10 minutes to facilitate cell disruption and extraction.[2]
-
Centrifuge the mixture at 1840 rpm for 10 minutes.[2]
-
Carefully collect the supernatant and transfer it to a 10 mL volumetric flask.
-
Repeat the extraction process (steps 2-6) two more times with the plant residue to ensure complete extraction of the alkaloids.[2]
-
Combine the supernatants in the 10 mL volumetric flask and bring the volume to the mark with the extraction solution (70% methanol and 0.1 M NaOH mixture).[2]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This section provides the instrumental conditions for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid in water (9:3:88, v/v/v).[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 40°C.[4] |
| Detection | UV at 205 nm[3] or 285 nm.[5] |
| Injection Volume | 10 µL. |
| Run Time | Approximately 20 minutes (ensure elution of both this compound and emetine). |
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Calculate the concentration of this compound in the sample extract using the calibration curve.
-
The final concentration in the plant material (in mg/g) can be calculated using the following formula:
Concentration (mg/g) = (C * V) / W
Where:
-
C is the concentration of this compound in the extract (mg/mL) obtained from the calibration curve.
-
V is the final volume of the extract (mL).
-
W is the weight of the powdered plant material (g).
-
Data Presentation
The following table summarizes the quantitative data for this compound and emetine content in different parts of Psychotria ipecacuanha as reported in a study.
| Plant Organ | This compound Concentration (mg/g) | Emetine Concentration (mg/g) | Total Alkaloid Content (mg/g) |
| Roots | 4.65 | 3.90 | 8.55 |
| Stems | 2.25 | 1.80 | 4.05 |
| Leaves | 1.45 | 0.95 | 2.40 |
Source: Data compiled from a study on P. ipecacuanha.[6][7][8]
Alternative Quantification Methods
While HPLC-UV is a robust and common method, other techniques can also be employed for this compound quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with low concentrations of this compound or complex matrices. A detailed protocol would require specific optimization of mass transitions and ion source parameters for this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for both qualitative and quantitative analysis. For quantification, a densitometer is used to measure the absorbance or fluorescence of the this compound spot on the HPTLC plate. While it can be a cost-effective method for screening multiple samples, it may have lower resolution and sensitivity compared to HPLC.[2]
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Chemical Structure of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and emetine production and antimicrobial activity of the Ipecac root via optimized maturity-based harvesting and processing [scielo.sa.cr]
- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 6. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 7. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 8. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica – ScienceOpen [scienceopen.com]
Application Notes: Cephaeline as a Research Tool in Cell Biology
Introduction
Cephaeline is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha (Ipecac plant) and is a desmethyl analog of emetine.[1][2] Traditionally known for its emetic properties, this compound has emerged as a versatile and potent research tool in cell biology due to its diverse mechanisms of action.[2][3] It has demonstrated significant potential in various research areas, including cancer biology, virology, and epigenetics, by modulating fundamental cellular processes such as protein synthesis, cell death pathways, and histone modifications.[1][4][5] These application notes provide a comprehensive overview of this compound's mechanisms, applications, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms:
-
Inhibition of Protein Synthesis: Like its analog emetine, this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[2][6] This fundamental action contributes to many of its downstream cytotoxic and antiviral effects.
-
Induction of Ferroptosis: In lung cancer cells, this compound promotes ferroptosis, an iron-dependent form of programmed cell death. It achieves this by inhibiting the NRF2 signaling pathway, which leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11.[1][7]
-
Modulation of Autophagy and Apoptosis: this compound can induce both autophagy and apoptosis. In breast cancer cells, it inhibits the AKT/mTOR signaling pathway, a central regulator of cell growth and survival, thereby triggering both processes.[8] In lung adenocarcinoma, it has been shown to regulate autophagy by activating the p38 signaling pathway.[9]
-
Cell Cycle Arrest: Studies in breast cancer cell lines have shown that this compound can induce G0/G1 cell cycle arrest, thereby inhibiting cell proliferation.[8]
-
Induction of Histone Acetylation: this compound acts as an inductor of histone H3 acetylation, specifically at lysine (B10760008) 9 (H3K9ac).[1][5] This epigenetic modification leads to chromatin decondensation, which can alter gene expression and has been linked to the disruption of cancer stem cell properties in mucoepidermoid carcinoma (MEC).[5][10]
-
Antiviral Activity: this compound exhibits potent antiviral activity against several viruses, including Zika Virus (ZIKV) and Ebola Virus (EBOV).[1] Its antiviral mechanisms include the inhibition of viral replication, as demonstrated by its effect on the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), and potentially by impeding viral entry.[1][11]
Applications in Cell Biology Research
-
Cancer Biology: this compound is a valuable tool for studying cancer cell death and proliferation. It shows efficacy against various cancer cell lines, including lung cancer (H460, A549), mucoepidermoid carcinoma (UM-HMC-1, -2, -3A), breast cancer (MCF-7, MDA-MB-231), and leukemia.[1][7][8][10][12] Researchers can use this compound to investigate mechanisms of ferroptosis, inhibit cancer cell viability and migration, and disrupt cancer stem cell populations by inhibiting tumorsphere formation.[1][5]
-
Virology: Its potent, low-nanomolar inhibition of viruses like ZIKV and EBOV makes it a useful compound for studying the viral life cycle and for high-throughput screening to identify novel antiviral targets.[1][4][11]
-
Epigenetics: As an inducer of histone acetylation, this compound can be used to study the role of epigenetic modifications in regulating gene expression, cell differentiation, and tumorigenesis.[5][10]
-
Signal Transduction: The compound serves as a chemical probe to investigate signaling pathways critical for cell survival and stress response, such as the NRF2, AKT/mTOR, and p38 pathways.[1][8][9]
Quantitative Data: Efficacy of this compound
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound across various cell lines and assays.
| Target/Assay | Cell Line | IC50 / Effective Concentration | Duration | Reference |
| Antiviral Activity | ||||
| Zika Virus (ZIKV) Titer | SNB-19 | 3.11 nM | - | [13] |
| ZIKV NS1 Protein Expression | HEK293 | 26.4 nM | - | [13] |
| ZIKV (General) | - | < 42 nM | - | [4] |
| ZIKV NS5 RdRp Activity | HEK293 | 976 nM | 1 h | [1] |
| Ebola Virus (EBOV) Infection | Vero E6 | 22.18 nM | 72 h | [1] |
| Ebola Virus-like Particle Entry | HeLa | 3.27 µM | 72 h | [1] |
| Anticancer Activity | ||||
| Cell Viability (MEC) | UM-HMC-1 | 0.16 µM | 72 h | [1][10] |
| Cell Viability (MEC) | UM-HMC-2 | 2.08 µM | 72 h | [1][10] |
| Cell Viability (MEC) | UM-HMC-3A | 0.02 µM | 72 h | [1][10] |
| Lung Cancer Cell Death | H460, A549 | 5-400 nM | 24, 48, 72 h | [1] |
| Epigenetic Modification | ||||
| Histone H3 Acetylation | MEC Cell Lines | 0.02 - 2.08 µM | 24, 48 h | [1] |
Signaling Pathways and Workflows
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC50 value.[14]
-
2. Cell Migration Assessment (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migration of adherent cells.[5][10]
-
Materials:
-
Adherent cell line
-
6-well or 12-well plates
-
Complete culture medium
-
This compound
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
-
-
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing a sub-lethal concentration of this compound (determined from the MTT assay) or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).[10]
-
Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the closure rate between this compound-treated and control cells.
-
3. Cancer Stem Cell Assessment (Tumorsphere Formation Assay)
This assay evaluates the ability of this compound to inhibit the self-renewal capacity of cancer stem cells.[5][15]
-
Materials:
-
Cancer cell line
-
Ultra-low attachment plates or flasks
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound
-
Microscope
-
-
Procedure:
-
Cell Seeding: Dissociate cells into a single-cell suspension. Seed a low density of cells (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere medium.
-
Treatment: Add this compound at the desired concentration to the treatment wells. Include a vehicle control.
-
Incubation: Incubate for 7-14 days to allow for the formation of tumorspheres (non-adherent spherical clusters of cells). Do not disturb the plates during this period.
-
Quantification: Count the number of spheres formed per well under a microscope (typically spheres >50 µm in diameter are counted). The size of the spheres can also be measured.
-
Analysis: Compare the number and size of tumorspheres in the this compound-treated wells to the control wells to determine its effect on the cancer stem cell population.[5]
-
4. Analysis of Protein Expression/Modification (Immunofluorescence)
This protocol can be adapted to visualize changes in protein expression or post-translational modifications, such as Histone H3 acetylation (H3K9ac), upon this compound treatment.[5]
-
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-H3K9ac)
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound for the desired time (e.g., 24 hours).[1]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-H3K9ac) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslip onto a microscope slide, and visualize using a fluorescence microscope. Compare the fluorescence intensity and localization between treated and control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. redalyc.org [redalyc.org]
- 3. This compound | 483-17-0 | FC19891 | Biosynth [biosynth.com]
- 4. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine Regulates Autophagy via Activating the p38 Signaling Pathway in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Cephaeline in Cancer Cell Line Studies
Introduction
Cephaeline is a phenolic alkaloid derived from the roots of Carapichea ipecacuanha (Ipecac)[1][2]. It is a desmethyl analog of Emetine (B1671215), another well-known alkaloid from the same source[1][3]. Historically used for its emetic and amoebicidal properties, recent research has highlighted its potential as a potent anti-cancer agent[4]. In vitro studies have demonstrated that this compound exhibits significant anti-neoplastic effects across various cancer cell lines by modulating multiple oncogenic processes, including cell viability, proliferation, migration, and the maintenance of cancer stem cells (CSCs)[5][6]. Its mechanisms of action include the induction of ferroptosis and the modulation of epigenetic markers, making it a compound of interest for further investigation in oncology drug development[1][2][6].
These application notes provide a summary of the current understanding of this compound's application in cancer cell line research, including its mechanisms of action, quantitative efficacy data, and detailed protocols for key in vitro experiments.
Mechanisms of Action & Signaling Pathways
This compound exerts its anti-cancer effects through distinct mechanisms depending on the cancer cell type. The two primary pathways identified are the induction of ferroptosis in lung cancer and the modulation of histone acetylation in mucoepidermoid carcinoma.
1. Induction of Ferroptosis in Lung Cancer Cells
In non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death[2]. The proposed mechanism involves the inhibition of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 is a key regulator of cellular antioxidant responses. By inhibiting NRF2, this compound downregulates the expression of key antioxidant proteins, including GPX4 (Glutathione Peroxidase 4) and SLC7A11 (Solute Carrier Family 7 Member 11), leading to lipid peroxidation and subsequent ferroptotic cell death[1][2].
Caption: this compound-induced ferroptosis pathway in lung cancer cells.
2. Induction of Histone Acetylation in Mucoepidermoid Carcinoma (MEC)
In mucoepidermoid carcinoma (MEC) cell lines, this compound functions as an epigenetic modulator by inducing the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac)[5][6]. Histone acetylation leads to a more relaxed chromatin structure, which can alter gene expression, inhibit proliferation, and disrupt the self-renewal capacity of cancer stem cells[5]. This mechanism is linked to this compound's ability to reduce the viability, migration, and tumorsphere-forming potential of MEC cells[5][6][7].
Caption: Epigenetic modulation by this compound in MEC cells.
Quantitative Data: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated potent activity against various cancer cell lines at nanomolar to low-micromolar concentrations.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 µM | Not Specified | [1][5] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 µM | Not Specified | [1][5] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 µM | Not Specified | [1][5] |
| H460 | Lung Cancer | 88 nM | 24 hours | [2] |
| 58 nM | 48 hours | [2] | ||
| 35 nM | 72 hours | [2] | ||
| A549 | Lung Cancer | 89 nM | 24 hours | [2] |
| 65 nM | 48 hours | [2] | ||
| 43 nM | 72 hours | [2] |
Experimental Protocols
The following protocols are generalized methodologies based on published studies investigating this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value[5][6].
Materials:
-
Cancer cell lines (e.g., UM-HMC-1, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., Ethanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂[5].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours)[2].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals[5].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., ethanol) to each well to dissolve the formazan crystals[5].
-
Measurement: Measure the absorbance at 595 nm using a microplate reader[5].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory potential of cancer cells[5][6].
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well or 24-well plates
-
Sterile 200 µL pipette tip or scratcher
-
This compound at the pre-determined IC50 concentration
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 24-well plates and grow them to form a confluent monolayer[5].
-
Create Scratch: Use a sterile 200 µL pipette tip to create a uniform "scratch" or wound in the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing this compound at its IC50 concentration. Use medium with vehicle as a control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 60 hours)[5].
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A significant reduction in closure compared to the control indicates inhibition of migration[5].
Protocol 3: Tumorsphere Formation Assay
This functional assay evaluates the impact of this compound on the self-renewal capacity of cancer stem cells[6][7].
Materials:
-
Cancer cell lines (e.g., MEC cell lines)
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound
-
Microscope
Procedure:
-
Cell Seeding: Dissociate cells into a single-cell suspension and seed them at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Treatment: Add this compound at the desired concentration to the treatment wells. Include a vehicle control.
-
Incubation: Incubate for 7-14 days to allow for tumorsphere (or "spheroid") formation.
-
Analysis: Count the number and measure the diameter of the tumorspheres formed in each well using a microscope. A reduction in the number and size of spheres in the this compound-treated wells indicates an inhibitory effect on cancer stem cell properties[5][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cephaeline as a Standard for Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline (B23452) is a primary isoquinoline (B145761) alkaloid extracted from the roots and rhizomes of Carapichea ipecacuanha (Ipecac).[1][2] Alongside emetine (B1671215), it is a key bioactive constituent responsible for the plant's medicinal properties, including its emetic and expectorant effects.[2][3] Due to its significant biological activity and its use as a quality marker for Ipecac-derived preparations, the use of a well-characterized this compound reference standard is crucial for accurate quantification in raw materials, extracts, and finished pharmaceutical products. This document provides detailed information on the physicochemical properties of this compound and a comprehensive protocol for its quantification using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
This compound is a pyridoisoquinoline alkaloid structurally similar to emetine, differing by a hydroxyl group at the 6'-position where emetine has a methoxy (B1213986) group.[4] This structural difference influences its polarity and chromatographic behavior. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 483-17-0 | [1][5] |
| Molecular Formula | C₂₈H₃₈N₂O₄ | [1][6] |
| Molecular Weight | 466.61 g/mol | [3][6] |
| Appearance | Crystalline Solid | [1][7] |
| Melting Point | 115-116 °C | [1] |
| UV max (in Methanol) | 286 nm | [5] |
| Solubility | Slightly soluble in acetonitrile, chloroform, ethanol, methanol (B129727). | [5] |
| Synonyms | (-)-Cephaeline, Desmethylemetine, Cepheline | [1][3][6] |
Spectroscopic Data
Characterization and identification of this compound as a reference standard are confirmed using various spectroscopic techniques.[8] While detailed spectra should be consulted from the Certificate of Analysis provided by the standard supplier, typical data used for identification are listed below.
Table 2: Spectroscopic Identification Methods for this compound
| Technique | Purpose | Key Information |
| UV-Vis Spectroscopy | Quantitative analysis, purity assessment | Provides wavelength of maximum absorbance (λmax), crucial for setting HPLC detector wavelength.[5] |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups (e.g., O-H, C-H, C=C, C-O).[8] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR provide detailed information on the chemical structure and confirm identity.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation | Determines the exact mass and provides fragmentation patterns for structural confirmation.[8][9] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity and stability of the this compound analytical standard.
-
Storage Condition : Store at -20°C in a tightly sealed, light-resistant container.[1][5]
-
Stability : When stored correctly, the solid standard is stable for at least four years.[5]
-
Safety : this compound is fatal if swallowed or inhaled.[6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection in a well-ventilated area.
Analytical Method: Quantification by HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common, accurate, and specific method for the simultaneous determination of this compound and emetine.[8][9]
Experimental Protocol
This protocol describes the quantification of this compound in a powdered plant matrix (e.g., Ipecac root).
4.1.1 Materials and Reagents
-
This compound Reference Standard (≥95% purity)[5]
-
Emetine Reference Standard (for simultaneous analysis)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm Syringe filters
4.1.2 Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in methanol and bring to volume. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[10]
4.1.3 Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh about 100 mg of powdered plant material into a centrifuge tube.[11]
-
Add 3.0 mL of 70% (v/v) aqueous methanol and 0.5 mL of 0.1 M NaOH.[11]
-
Sonicate the mixture in an ultrasonic bath for 10 minutes at 25°C.[11]
-
Centrifuge the sample at ~1800 x g for 10 minutes and collect the supernatant.[11]
-
Repeat the extraction process (steps 3-4) two more times on the pellet, combining the supernatants.[11]
-
Transfer the combined supernatant to a 10 mL volumetric flask and bring to volume with the extraction solution.[12]
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
4.1.4 Chromatographic Conditions The following conditions are a robust starting point for the separation of this compound and emetine.
Table 3: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid (aq) (9:3:88, v/v/v)[8][11] |
| Elution Mode | Isocratic[11] |
| Flow Rate | 1.0 mL/min[8][11] |
| Column Temperature | 40°C[11][13] |
| Detection | UV at 205 nm[8] or 245 nm[11] |
| Injection Volume | 5-20 µL[13][14] |
| Typical Retention Time | ~9.0 minutes (Varies with exact system and column)[10][11] |
4.1.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Inject the prepared sample extract and record the peak area corresponding to the retention time of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation, accounting for all dilution factors.
Method Performance
Validated HPLC methods for this compound demonstrate high accuracy and precision.
Table 4: Summary of Typical Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [15] |
| Average Recovery | 96.93% | [8] |
| Precision (RSD) | < 2.0% | [8] |
| Limit of Quantification (Plasma) | 1 ng/mL | [8] |
Workflow Diagrams
The following diagrams illustrate the key workflows for using this compound as an analytical standard.
Caption: Workflow for preparing this compound calibration standards.
References
- 1. Cas 483-17-0,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. scielo.iec.gov.br [scielo.iec.gov.br]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 483-17-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Emetine and this compound in Ipecac Syrup [jstage.jst.go.jp]
- 10. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 14. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 15. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry techniques for Cephaeline identification
Data Acquisition: LC-MS/MS Parameters
Chromatographic separation and mass spectrometric detection should be optimized for selectivity and sensitivity. The following parameters provide a robust starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | UHPLC/HPLC system capable of binary gradient elution |
| Column | Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.1 - 5.5 kV) |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Proposed MRM Transitions for Cephaeline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Note |
| This compound | 467.3 | 248.1 | 233.1 | Product ions are proposed based on characteristic fragmentation pathways of ipecac alkaloids. Collision energies must be optimized for the specific instrument. |
Method Validation and Quantitative Data
For quantitative applications, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 5: Typical Method Performance (Based on HPLC with Fluorescence Detection)
While specific LC-MS/MS data is limited in published literature, performance of a validated HPLC-fluorescence method provides a benchmark for expected sensitivity.
| Parameter | Result |
| Linearity Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Average Recovery | 96.9% |
| Precision (RSD) | < 2.1% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample collection to final data analysis for this compound identification.
Caption: Workflow for this compound analysis.
This compound Fragmentation Pathway
The identification of this compound by MS/MS relies on its predictable fragmentation pattern. The primary fragmentation involves the cleavage of the isoquinoline (B145761) skeleton.
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-MS/MS methodology detailed in this application note provides a highly selective and sensitive approach for the identification and quantification of this compound. The protocols for sample preparation are robust for both plant and biological matrices. By utilizing the specified chromatographic conditions and characteristic MRM transitions, researchers can achieve reliable and accurate results essential for drug development, phytochemical analysis, and pharmacokinetic studies. End-users must perform in-house validation and optimization, particularly for collision energies, to adapt the method to their specific instrumentation and matrix.
Application Notes and Protocols for In Vivo Rodent Studies with Cephaeline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cephaeline (B23452) dosage, experimental protocols, and mechanisms of action for in vivo rodent studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential and toxicological profile of this compound.
Summary of In Vivo Dosages and Toxicological Data
This compound has been investigated in rodent models for its anti-cancer and anti-viral properties. The following tables summarize the quantitative data on effective therapeutic dosages and acute toxicity.
Table 1: Therapeutic Dosages of this compound in Mice
| Application | Mouse Model | Dosage | Administration Route | Dosing Regimen | Observed Effect |
| Anti-lung Cancer | BALB/c-nu (xenograft with H460 cells) | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 12 days | Significant anti-tumor effects by inducing ferroptosis.[1][2] |
| Anti-Zika Virus | Ifnar1-/- | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Significantly lowered serum viral load and decreased viral protein and RNA in serum and liver.[1] |
| Anti-Ebola Virus | EBOV mouse model | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Achieved 67% survival.[1] |
Table 2: Acute Toxicity (LD50) of this compound in Rodents
| Species | Administration Route | LD50 |
| Mouse | Oral | ~75 mg/kg |
| Mouse | Intraperitoneal (i.p.) | ~20.5 mg/kg |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg |
| Rat | Subcutaneous (s.c.) | 6.5 mg/kg |
Note: The provided LD50 values are based on available toxicological data and should be used as a reference for dose-range finding studies.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and should be adapted to specific experimental needs and institutional guidelines.
Anti-Lung Cancer Xenograft Study in Mice
This protocol details the methodology for evaluating the anti-tumor efficacy of this compound in a lung cancer xenograft mouse model.[2]
Objective: To assess the in vivo anti-lung cancer activity of this compound.
Materials:
-
Animals: 5-week-old female BALB/c-nu mice.
-
Cell Line: Human lung cancer cell line H460.
-
Reagents: this compound, appropriate vehicle (e.g., sterile saline with a solubilizing agent like DMSO and Tween 80), Phosphate-Buffered Saline (PBS), cell culture medium.
-
Equipment: Syringes, needles, calipers, animal balance, CO2 euthanasia chamber.
Procedure:
-
Animal Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Tumor Cell Inoculation:
-
Culture H460 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg, this compound 10 mg/kg).
-
Prepare fresh dosing solutions of this compound in the chosen vehicle daily.
-
Administer the assigned treatment via intraperitoneal injection once daily for 12 consecutive days.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (Day 12), euthanize the mice by CO2 asphyxiation.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, gene expression analysis).
-
General Protocol for Anti-Viral Efficacy Study in Mice
This protocol provides a general framework for assessing the anti-viral activity of this compound in mouse models of Zika or Ebola virus infection. Specific details may need to be optimized based on the virus and mouse strain used.[1]
Objective: To evaluate the in vivo anti-viral efficacy of this compound.
Materials:
-
Animals: Appropriate mouse model (e.g., Ifnar1-/- mice for Zika virus, specific EBOV-susceptible mouse model).
-
Virus: Zika virus or Ebola virus stock of a known titer.
-
Reagents: this compound, appropriate vehicle.
-
Equipment: Syringes, needles, animal balance, personal protective equipment (PPE) for handling infectious agents, equipment for viral load quantification (e.g., qPCR machine).
Procedure:
-
Animal Acclimatization and Handling: Follow appropriate biosafety level protocols for housing and handling animals infected with pathogenic viruses.
-
Infection:
-
Infect mice with the virus via a relevant route (e.g., subcutaneous or intraperitoneal injection). The viral dose should be predetermined to cause a consistent and measurable infection.
-
-
Treatment:
-
Initiate this compound treatment at a specified time post-infection (e.g., 1 hour or 24 hours).
-
Administer the designated dose (e.g., 2 mg/kg for Zika, 5 mg/kg for Ebola) via intraperitoneal injection daily for the specified duration (e.g., 3 or 7 days).
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of illness and mortality.
-
Collect blood samples at specified time points to determine viral load in the serum.
-
At the study endpoint, euthanize the animals and collect relevant tissues (e.g., liver, spleen, brain) for viral load determination and histopathological analysis.
-
-
Viral Load Quantification:
-
Extract viral RNA from serum and tissue samples.
-
Quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis in Cancer Cells
This compound has been shown to induce ferroptosis in lung cancer cells by targeting the NRF2 pathway.[1][2] This mechanism involves the downregulation of antioxidant genes, leading to an accumulation of lipid peroxides and subsequent cell death.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Cephaeline for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Cephaeline in in vitro experiments, with a specific focus on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is an alkaloid compound characterized by poor solubility in aqueous solutions. It is more readily soluble in organic solvents. For successful in vitro assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used and recommended solvents for preparing this compound stock solutions.[1] It is advisable to use anhydrous, high-purity solvents to avoid introducing water, which can prematurely cause precipitation.
Q3: What is the maximum recommended final concentration of organic solvents like DMSO in cell culture assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, it is recommended to not exceed 0.1%.[2][3] It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to account for any potential effects of the solvent on the cells.
Q4: My this compound precipitates when I dilute my stock solution into my aqueous cell culture medium. What can I do to prevent this?
A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Several strategies can be employed to prevent this:
-
Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of medium, perform one or more intermediate dilution steps in the medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Lower Stock Concentration: Preparing a less concentrated stock solution in the organic solvent may help, although this will increase the final solvent concentration in your assay.
-
Use of Surfactants or Pluronics: In some instances, the inclusion of a low concentration of a biocompatible surfactant, such as Pluronic® F-68, in the final medium can help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The rapid change in solvent polarity causes the compound to "crash out." | 1. Reduce the final concentration of this compound in your assay. 2. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. 3. Add the stock solution very slowly (dropwise) to the medium while continuously and gently mixing. 4. Consider preparing a less concentrated stock solution to minimize the solvent shift effect. |
| The medium becomes cloudy or a precipitate forms after a period of incubation. | The compound may be unstable in the culture medium over time at 37°C. Components in the medium (e.g., salts, proteins in serum) may be interacting with the this compound, leading to the formation of insoluble complexes. | 1. Decrease the incubation time if experimentally feasible. 2. For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 3. If using a serum-containing medium, try reducing the serum percentage or using a serum-free formulation if your cells can tolerate it, as serum proteins can sometimes contribute to compound precipitation. |
| Inconsistent results between experiments. | This could be due to batch-to-batch variability in the preparation of the this compound solution or incomplete dissolution of the stock solution. | 1. Ensure the this compound is fully dissolved in the stock solution before each use. Gentle warming (to 37°C) and brief vortexing can aid dissolution. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Visually inspect the stock solution for any signs of precipitation before use. |
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in common laboratory solvents. It is important to note that the solubility in aqueous buffers is expected to be significantly lower.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (214.31 mM) | Room Temperature | May require sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Ethanol | 33.33 mg/mL (71.43 mM) | Room Temperature | May require sonication to fully dissolve.[1] |
| Acetonitrile | Slightly soluble | Not specified | |
| Chloroform | Slightly soluble | Not specified | |
| Methanol | Slightly soluble | Not specified | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available | Not specified | Expected to be poorly soluble. |
| Cell Culture Media (e.g., DMEM) | Data not available | 37°C | Expected to be poorly soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 466.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 4.67 mg for a 1 mL stock solution).
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 4.67 mg of this compound).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator for a brief period.
-
Visual Inspection: Visually inspect the solution to ensure that all of the this compound has dissolved and there is no visible particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Aqueous Medium
Objective: To determine the highest concentration of this compound that can be achieved in a specific aqueous medium (e.g., DMEM with 10% FBS) without precipitation, when starting from a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
The aqueous medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Serial Dilution of Stock: Prepare a serial 2-fold dilution of your 10 mM this compound stock solution in DMSO.
-
Addition to Medium: In the 96-well plate, add 198 µL of the pre-warmed aqueous medium to each well. Then, add 2 µL of each concentration from your DMSO serial dilution to the wells. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a vehicle control (2 µL of DMSO in 198 µL of medium).
-
Incubation: Incubate the plate under the conditions of your planned experiment (e.g., 37°C, 5% CO2).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) at several time points (e.g., immediately after addition, 1 hour, 4 hours, and 24 hours).
-
Quantitative Measurement (Optional): To quantify precipitation, measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
Determination of Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum soluble concentration you should use for your experiments under these specific conditions.
Signaling Pathway Diagrams
This compound-Induced Inhibition of the NRF2 Pathway
This compound has been shown to inhibit the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a key role in the cellular antioxidant response. By inhibiting NRF2, this compound can lead to an increase in reactive oxygen species (ROS) and induce ferroptosis in cancer cells.
Caption: this compound inhibits the NRF2 signaling pathway.
This compound-Induced Histone H3 Acetylation
This compound has been identified as an inducer of histone H3 acetylation, specifically at lysine (B10760008) 9 (H3K9ac).[5][6] This epigenetic modification leads to a more open chromatin structure, which can alter gene expression and affect cellular processes like proliferation and differentiation.
Caption: this compound induces histone H3 acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cephaeline-Induced Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Cephaeline in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected cytotoxicity observed in control cells. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound's potent biological effects as a confounding variable in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers face with this compound, providing explanations and actionable solutions.
1. Why are my control cells dying after treatment with this compound?
This compound is a potent bioactive compound with multiple mechanisms of action that can lead to cell death, even in non-cancerous or "normal" control cell lines. The primary reasons for this compound-induced cytotoxicity include:
-
Inhibition of Protein Synthesis: this compound, similar to its analog emetine, is a well-established inhibitor of protein synthesis in eukaryotic cells.[1][2][3] This disruption of essential protein production can trigger cellular stress and ultimately lead to apoptosis.
-
Induction of Apoptosis: this compound can activate the mitochondrial apoptosis pathway. This involves a reduction in the mitochondrial membrane potential and changes in the expression of apoptosis-related proteins like Bcl-2 and Bak.[4][5]
-
Induction of Autophagy and Cell Cycle Arrest: Studies have shown that this compound can induce autophagy and cause cells to arrest in the G0/G1 phase of the cell cycle.[6][7] While autophagy is a survival mechanism, excessive or prolonged autophagy can lead to cell death.
-
Induction of Ferroptosis: this compound has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, by inhibiting NRF2.[8][9]
-
Induction of Histone H3 Acetylation: this compound can act as an inductor of histone H3 acetylation, which can alter gene expression and contribute to its cytotoxic effects.[8][10][11]
2. I'm using this compound as a protein synthesis inhibitor. How can I minimize its cytotoxic effects on my control cells?
To use this compound as a tool for inhibiting protein synthesis while minimizing cell death, consider the following strategies:
-
Titrate the Concentration: The cytotoxic effects of this compound are dose-dependent. Perform a dose-response curve with your specific cell line to determine the lowest effective concentration that inhibits protein synthesis to the desired level without causing significant cell death within your experimental timeframe.
-
Shorten the Exposure Time: Limit the duration of this compound treatment. A shorter exposure may be sufficient to inhibit protein synthesis for your experimental needs while reducing the likelihood of triggering apoptotic or other cell death pathways.
-
Use a Recovery Period: If your experimental design allows, you can treat the cells with this compound for a short period and then wash it out, allowing the cells to recover in fresh media. This can help to mitigate long-term cytotoxic effects.
-
Consider Alternative Inhibitors: If this compound's cytotoxicity remains a significant issue, you might consider using other protein synthesis inhibitors with different mechanisms of action or toxicity profiles, such as cycloheximide.
3. What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the intended application. It is crucial to determine the optimal concentration for your specific experimental setup. However, published data can provide a starting point for your dose-response experiments.
| Cell Line | Application | Effective Concentration (IC50) | Reference |
| HeLa | Ebola VLP entry inhibition | 3.27 µM | [8] |
| Vero E6 | Ebola live virus infection | 22.18 nM | [8] |
| Mucoepidermoid carcinoma (MEC) cell lines | Inhibition of cell viability | 0.02 - 2.08 µM | [10] |
| Lung cancer cell lines (H460, A549) | Induction of cell death | 5 - 400 nM | [8] |
| HEK293 | ZIKV NS5 RdRp inhibition | 976 nM | [8] |
| ZIKV-infected SNB-19 cells | Reduction of viral titer | 3.11 nM | [12] |
4. My results are inconsistent when using this compound. What could be the cause?
Inconsistent results can stem from several factors related to the handling and application of this compound:
-
Compound Stability: Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light) to prevent degradation.[8] Repeated freeze-thaw cycles should be avoided by preparing aliquots.
-
Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the cell culture medium can impact cell viability.[8] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
Cell Density and Health: The initial seeding density and the overall health of your cells can influence their sensitivity to this compound. Ensure consistent cell culture practices and monitor cell health prior to and during the experiment.
-
Lot-to-Lot Variability: If you suspect issues with the compound itself, consider testing a new lot of this compound.
5. Could this compound be inducing reactive oxygen species (ROS) in my cells?
While some cytotoxic compounds induce ROS, studies on this compound have indicated that its cytotoxic and apoptotic actions may occur without the production of reactive oxygen species or a change in mitochondrial membrane potential.[13] However, it's important to note that cellular responses can be context-dependent. If you suspect ROS involvement in your specific cell type, you can measure ROS levels using fluorescent probes like DCFDA.
Experimental Protocols
1. Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your control cell line.
Materials:
-
Your control cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
2. Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis in cells treated with this compound.
Materials:
-
Your control cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting plot will indicate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Visualizing the Mechanisms of this compound Cytotoxicity
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of this compound's cytotoxic mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cephaeline Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cephaeline (B23452) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during extraction?
A1: this compound, an isoquinoline (B145761) alkaloid, is susceptible to degradation under various conditions. The primary factors that can lead to its degradation during extraction include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of ester or ether linkages, if present, or catalyze other degradation reactions.
-
Temperature: Elevated temperatures used during extraction can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation of the molecule.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Solvents: The choice of extraction solvent can influence the stability of this compound. For instance, acidic ethanol (B145695) is a common solvent used for extraction.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound under all extraction conditions are not extensively documented in the literature, based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: Although this compound does not have readily hydrolyzable ester groups, extreme pH and high temperatures could potentially lead to the cleavage of its ether linkages.
-
Oxidation: The phenolic hydroxyl group and the tertiary amine functionalities in the this compound molecule are susceptible to oxidation.
-
Photodegradation: The aromatic rings in the this compound structure can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.
Q3: How can I monitor for this compound degradation during my experiments?
A3: The most effective way to monitor for this compound degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[2][3][4][5][6][7] A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and simultaneously detect and quantify its degradation products.
Q4: Are there any known degradation products of this compound?
A4: The scientific literature does not extensively detail the specific degradation products of this compound formed during forced degradation studies under various stress conditions. However, biotransformation studies have identified metabolites such as this compound-6'-O-glucuronide.[8] While not degradation products from chemical extraction, this indicates potential sites of modification on the molecule. General degradation pathways for similar alkaloids suggest that oxidation of the phenolic group and N-oxidation are possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction. | 1. Optimize extraction parameters: Minimize extraction time and use the lowest effective temperature. 2. Protect from light: Conduct the extraction process in amber-colored glassware or under low-light conditions. 3. Control pH: If using acidic or basic conditions, neutralize the extract as soon as possible after extraction. 4. Use appropriate solvents: Employ solvents known to be compatible with this compound, such as ethanol or ethyl ether.[9] Consider using de-gassed solvents to minimize oxidation. |
| Appearance of unknown peaks in the HPLC chromatogram of the extract. | Formation of degradation products. | 1. Perform a forced degradation study: Subject a pure sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[10][11] 2. Develop a stability-indicating HPLC method: Use the results from the forced degradation study to develop an HPLC method that can separate this compound from all potential degradation products.[5][6][7][12][13] 3. Characterize the degradation products: If significant degradation is observed, consider using techniques like LC-MS to identify the structure of the unknown peaks. |
| Inconsistent extraction efficiency between batches. | Variability in extraction conditions or sample matrix. | 1. Standardize the extraction protocol: Ensure that all parameters, including solvent volume, extraction time, temperature, and agitation speed, are consistent for every extraction. 2. Characterize the starting material: The concentration of this compound in the raw material (e.g., ipecac root) can vary. Quantify the this compound content in the starting material for each batch.[14][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[10][11]
Materials:
-
Pure this compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV or fluorescence detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified time.
-
Withdraw samples and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified time.
-
Also, prepare a solution of this compound and expose it to heat.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]
-
Analyze the samples by HPLC. A control sample should be kept in the dark at the same temperature.
-
Data Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Calculate the percentage of degradation of this compound and the formation of any degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under normal storage conditions.[10]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[2][4]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of acetonitrile-methanol-0.1% phosphoric acid (9:3:88).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 285 nm[9] or fluorescence detection (Excitation: 283 nm, Emission: 317 nm).[2]
-
Injection Volume: 10-20 µL
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5][6][7][12][13]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 24 hours | Potential degradation, formation of hydrolysis products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 24 hours | Potential degradation, formation of hydrolysis products. |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | Formation of oxidation products. |
| Thermal Degradation | 105°C (solid & solution) | Up to 72 hours | Formation of thermal degradation products. |
| Photodegradation | >1.2 million lux hours, >200 W h/m² | As per ICH Q1B | Formation of photolytic degradation products. |
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction and analysis.
Caption: Conceptual overview of forced degradation studies on this compound.
References
- 1. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 2. Quantitative analysis of emetine and this compound by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Biotransformation of the ipecac alkaloids this compound and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scitechnol.com [scitechnol.com]
- 14. scielo.sa.cr [scielo.sa.cr]
- 15. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
Technical Support Center: Cephaeline Interference
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate assay interference caused by cephaeline (B23452), a natural alkaloid known to be a pan-assay interference compound (PAINS).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic in biochemical assays?
A1: this compound is a natural alkaloid derived from the ipecac plant (Carapichea ipecacuanha).[2][3] While it has legitimate bioactivities, including anti-cancer and antiviral effects, it is also classified as a Pan-Assay Interference Compound (PAINS).[2][3][4] PAINS are compounds that appear as "hits" in multiple high-throughput screening (HTS) assays due to nonspecific activity or direct interference with assay technology, rather than specific interaction with the biological target.[1][5] This can lead to a high rate of false positives, wasting significant time and resources.[6]
Q2: What are the common mechanisms of this compound interference?
A2: The interference mechanisms of compounds like this compound are diverse and can include:
-
Fluorescence Interference: The compound may be autofluorescent (emit its own light) or act as a quencher (reduce the signal of a fluorophore in the assay).[7][8] This is a significant issue in fluorescence-based assays, as it can mimic either inhibition or activation.[9] this compound is known to be fluorescent, with an excitation wavelength of 283 nm and an emission at 317 nm, which could interfere with assays using UV-range fluorophores.[10]
-
Compound Aggregation: At certain concentrations, this compound may form aggregates in the assay buffer.[6][11] These aggregates can sequester and non-specifically inhibit enzymes or other proteins, leading to apparent biological activity.[6]
-
Chemical Reactivity: Some PAINS contain reactive functional groups that can covalently modify proteins, leading to nonspecific inhibition.[12][13]
-
Redox Activity: Compounds can participate in redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide that disrupt assay components.[9]
Q3: Which types of assays are most susceptible to this compound interference?
A3: Fluorescence-based assays are particularly vulnerable due to potential autofluorescence or quenching.[7][8] Enzyme inhibition assays are also commonly affected, especially when interference occurs through aggregation.[6] Any HTS campaign that relies on a single readout technology without appropriate counter-screens is at risk of generating false positives from this compound and other PAINS.[14]
Q4: How can I identify if this compound is causing interference in my experiment?
A4: Identifying interference requires a series of validation and counter-screening experiments. Key indicators of interference include:
-
A reproducible, dose-dependent signal in your primary assay.[9]
-
Activity that is attenuated or abolished by the addition of a non-ionic detergent like Triton X-100 (suggests aggregation).
-
Activity that disappears when tested in an orthogonal assay that uses a different detection technology (e.g., switching from a fluorescence to an absorbance-based readout).[7]
-
Reviewing compound history in databases like PubChem, which may show activity across numerous, unrelated assays.[12]
Troubleshooting Guide
Problem: My fluorescence-based assay shows a dose-dependent signal change with this compound. How do I know if it's real?
| Troubleshooting Step | Detailed Protocol | Expected Outcome for Interference |
| 1. Check for Autofluorescence | Run the assay with this compound but omit the fluorescent probe/substrate. Measure the signal in the same channels used for your assay.[7] | If the plate reader detects a signal from the wells containing only this compound and buffer, the compound is autofluorescent and causing a false-positive result.[7] |
| 2. Test for Fluorescence Quenching | Run a control experiment with your fluorescent probe at a fixed concentration and titrate in this compound.[15] | If the fluorescence signal decreases in a dose-dependent manner, this compound is quenching the signal, which could be misinterpreted as target inhibition.[7][15] |
| 3. Perform an Orthogonal Assay | Re-test this compound's activity using an assay for the same target but with a different detection method (e.g., absorbance, luminescence, or label-free).[7] | If this compound is inactive in the orthogonal assay, the original result was likely an artifact of the fluorescence-based technology. |
Problem: this compound is a potent inhibitor in my enzyme assay. How can I validate this finding?
| Troubleshooting Step | Detailed Protocol | Expected Outcome for Interference |
| 1. Detergent Counter-Screen | Re-run the enzyme inhibition assay, measuring the IC50 of this compound in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. | A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly suggests that the inhibition was caused by compound aggregation.[6] |
| 2. Check for Thiol Reactivity | If your target protein has critical cysteine residues, repeat the assay with and without a reducing agent like dithiothreitol (B142953) (DTT) (e.g., 1 mM).[12][13] | A large increase in the IC50 value in the presence of DTT indicates that this compound may be a thiol-reactive compound causing nonspecific covalent inhibition.[13] |
| 3. Vary Enzyme Concentration | Measure the IC50 of this compound at two different enzyme concentrations (e.g., 1X and 10X). | For a classic reversible inhibitor, the IC50 should not change with enzyme concentration. If the IC50 increases with higher enzyme concentration, it may indicate a nonspecific or aggregation-based mechanism. |
Quantitative Data Summary
The following table summarizes reported cytotoxic and inhibitory activities of this compound. It is crucial to note that without specific counter-screens, some of these values could be influenced by assay interference.
| Assay Type | Cell Line / Target | Endpoint | Reported Value | Reference |
| Cytotoxicity | Mucoepidermoid Carcinoma (MEC) Cells | IC50 | Varies by cell line (e.g., ~2 µM for UM-HMC-1) | [4] |
| Cytotoxicity | Lung Cancer (H460) | IC50 (72h) | 35 nM | [3] |
| Cytotoxicity | Lung Cancer (A549) | IC50 (72h) | 43 nM | [3] |
| Cytotoxicity | HeLa Cells | IC50 (72h) | 7.6 µM | [2] |
| Antiviral | Zika Virus (ZIKV) NS5 RdRp | IC50 | 976 nM | [2] |
| Antiviral | Ebola Virus (Live Virus) | IC50 | 22.18 nM | [2] |
Key Experimental Protocols
Protocol 1: Autofluorescence and Quenching Counter-Screen
-
Preparation: Prepare a serial dilution of this compound in the final assay buffer.
-
Autofluorescence Plate: In a microplate, add the this compound dilutions to wells containing only the assay buffer (no fluorescent reporter).
-
Quenching Plate: In a separate plate, add the this compound dilutions to wells containing the assay buffer and the fluorescent reporter at its final assay concentration.
-
Controls: Include wells with buffer only (background) and wells with buffer + fluorescent reporter only (positive signal control).
-
Incubation & Read: Incubate the plates under standard assay conditions (time, temperature). Read the fluorescence intensity on a plate reader using the same filter set as the primary assay.
-
Analysis:
-
Autofluorescence: Compare the signal from the this compound-only wells to the background. A signal significantly above background indicates autofluorescence.
-
Quenching: Compare the signal from the this compound + reporter wells to the positive signal control. A dose-dependent decrease in signal indicates quenching.[7][15]
-
Protocol 2: Detergent-Based Aggregation Assay
-
Objective: To determine if the observed activity of this compound is dependent on the formation of aggregates.[6]
-
Reagents:
-
Your standard enzyme assay buffer.
-
Assay buffer supplemented with 0.02% Triton X-100 (prepare a 2X stock to add to wells).
-
-
Procedure:
-
Prepare two identical sets of serial dilutions for this compound.
-
Run your standard enzyme inhibition assay with the first set of dilutions.
-
For the second set, add the detergent to the assay buffer to achieve a final concentration of 0.01% Triton X-100 before adding the enzyme/substrate.
-
Ensure all other conditions (enzyme concentration, substrate concentration, incubation time) are identical.
-
-
Analysis: Calculate the IC50 value from both dose-response curves. A significant increase (e.g., >3-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[6]
Visual Guides
Caption: Workflow for identifying assay interference.
Caption: How quenching interference reduces signal.
Caption: this compound's reported effect on the NRF2 pathway.[2][3]
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The simultaneous assay of emetine and this compound in ipecacuanha and its preparations by spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiviral Activities of Cephaeline and Emetine
An in-depth guide for researchers and drug development professionals on the antiviral properties, mechanisms of action, and experimental evaluation of the ipecac alkaloids, cephaeline (B23452) and emetine (B1671215).
Introduction
This compound and its O-methylated derivative, emetine, are two primary alkaloids isolated from the roots of Carapichea ipecacuanha. Both compounds have a long history of medicinal use, primarily as emetics and for the treatment of amoebiasis. In recent years, their potent broad-spectrum antiviral activities against a range of DNA and RNA viruses have garnered significant attention within the scientific community. This guide provides a comprehensive comparison of the antiviral efficacy of this compound and emetine, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development efforts.
Comparative Antiviral Activity: A Quantitative Overview
This compound and emetine have demonstrated potent antiviral activity against a diverse array of viruses, often exhibiting efficacy in the nanomolar range. The following table summarizes their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various in vitro studies.
| Virus Family | Virus | Compound | IC50 / EC50 (µM) | Cell Line | Reference |
| Coronaviridae | SARS-CoV-2 | This compound | 0.0123 (IC50) | Vero E6 | [1] |
| SARS-CoV-2 | Emetine | 0.00771 (IC50) | Vero E6 | [1] | |
| SARS-CoV-2 | Emetine | 0.007 (EC50) | Vero | [2] | |
| SARS-CoV-2 | Emetine | 0.147 nM (EC50) | Vero | [1] | |
| MERS-CoV | Emetine | 0.014 (EC50) | Vero E6 | [1] | |
| SARS-CoV | Emetine | 0.051 (EC50) | Vero E6 | [1] | |
| Flaviviridae | Zika Virus (ZIKV) | This compound | < 0.042 (IC50) | - | [3] |
| Zika Virus (ZIKV) | Emetine | 0.0529 (IC50) | HEK293 | [4] | |
| Dengue Virus (DENV) | Emetine | - | Huh-7 | [5] | |
| Filoviridae | Ebola Virus (EBOV) | This compound | - | - | [4] |
| Ebola Virus (EBOV) | Emetine | 0.0169 (IC50) | Vero E6 | [4] | |
| Ebola Virus (EBOV) VLP Entry | Emetine | 10.2 (IC50) | HeLa | [3][4] | |
| Picornaviridae | Enterovirus A71 (EV-A71) | Emetine | 0.049 (EC50) | RD | [1] |
| Enterovirus D68 | Emetine | 0.019 (EC50) | RD | [1] | |
| Echovirus-6 | Emetine | 0.045 (EC50) | RD | [1] | |
| Coxsackievirus A16 | Emetine | 0.083 (EC50) | RD | [1] | |
| Coxsackievirus B | Emetine | 0.051 (EC50) | RD | [1] | |
| Hantaviridae | Hantaan orthohantavirus (HTNV) | Emetine | - | - | [1] |
| Andes orthohantavirus (ANDV) | Emetine | - | - | [1] | |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Emetine | - | - | [1] |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | Emetine | - | - | [1] |
Mechanisms of Antiviral Action
Both this compound and emetine exert their antiviral effects through a multi-targeted approach, interfering with both host and viral processes essential for replication.
Inhibition of Protein Synthesis
A primary mechanism of action for both alkaloids is the inhibition of protein synthesis. Emetine has been shown to bind to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation. This leads to a general shutdown of both host and viral protein synthesis, which is particularly detrimental to viruses that rely heavily on the host's translational machinery.
Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
Studies have demonstrated that both this compound and emetine can directly inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses. For instance, both compounds have been shown to inhibit the RdRp activity of the Zika virus, with IC50 values of 976 nM for this compound and 121 nM for emetine.[1] This direct inhibition of a key viral enzyme contributes significantly to their antiviral efficacy.
Interference with Viral Entry
Emetine has been shown to disrupt the entry of some viruses into host cells. For the Ebola virus, emetine inhibits viral entry, a mechanism that is distinct from its effects on viral replication.[4] This suggests that emetine may interfere with processes such as receptor binding, endocytosis, or membrane fusion.
Modulation of Host Signaling Pathways
Emetine has also been found to modulate host cell signaling pathways to create an antiviral state.
-
NF-κB Signaling: Emetine can inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[1][6] The NF-κB pathway is crucial for the expression of pro-inflammatory cytokines, and its inhibition can reduce virus-induced inflammation.
-
eIF4E-Mediated Translation: Emetine has been shown to disrupt the interaction between viral mRNA and the eukaryotic translation initiation factor 4E (eIF4E).[1][7] eIF4E is a key component of the cap-dependent translation initiation complex, and by interfering with its function, emetine can selectively inhibit the translation of viral proteins. The ERK/MNK1/eIF4E signaling pathway is exploited by some viruses for their replication, and emetine's activity may be mediated through this axis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound and emetine.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
Virus Infection: Pretreat the confluent cell monolayers with varying concentrations of the test compound (this compound or emetine) for a specified time (e.g., 1 hour). Subsequently, infect the cells with the virus at a known multiplicity of infection (MOI) for a defined period (e.g., 1.5 hours).
-
Overlay and Incubation: After the infection period, remove the virus inoculum and overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentrations of the test compound. Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization and Counting: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Viral Entry Inhibition Assay
This assay determines if a compound inhibits the entry of a virus into the host cell.
-
Cell Preparation: Seed host cells (e.g., HeLa cells for Ebola virus-like particles) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with different concentrations of the test compound for a specific duration.
-
Virus-Like Particle (VLP) or Pseudovirus Infection: Infect the treated cells with VLPs or pseudotyped viruses expressing the viral envelope protein of interest. These particles typically contain a reporter gene (e.g., luciferase or GFP).
-
Incubation and Reporter Gene Assay: Incubate the cells for a period sufficient for entry and reporter gene expression (e.g., 48-72 hours). Measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression for each compound concentration compared to the control. The IC50 value for entry inhibition is then determined.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.
-
Reagents: Purified recombinant viral RdRp, a template RNA, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP or a fluorescently labeled nucleotide), and reaction buffer.
-
Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template, and varying concentrations of the test compound.
-
Initiation and Incubation: Initiate the reaction by adding the ribonucleotide mix. Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Termination and Product Detection: Stop the reaction and separate the newly synthesized RNA product from the unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).
-
Quantification and Analysis: Quantify the amount of incorporated labeled nucleotide. Calculate the percentage of RdRp inhibition for each compound concentration and determine the IC50 value.
Chromatin Immunoprecipitation (CHIP) Assay for eIF4E-mRNA Interaction
This assay is used to investigate whether a compound disrupts the binding of a specific protein (eIF4E) to RNA (viral mRNA) within a cell.
-
Cell Treatment and Crosslinking: Treat virus-infected cells with the test compound. Crosslink protein-RNA complexes using a crosslinking agent like formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin and RNA.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-eIF4E antibody) to pull down the protein and any associated RNA.
-
Reverse Crosslinking and RNA Purification: Reverse the crosslinks and purify the RNA that was bound to the protein.
-
qRT-PCR Analysis: Use quantitative reverse transcription PCR (qRT-PCR) with primers specific for the viral mRNA to quantify the amount of viral RNA that was immunoprecipitated.
-
Data Interpretation: A decrease in the amount of viral mRNA pulled down in the compound-treated sample compared to the control indicates that the compound disrupts the interaction between the protein and the viral RNA.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the antiviral action of this compound and emetine.
Caption: A generalized workflow for the discovery and evaluation of antiviral compounds like this compound and emetine.
Caption: Emetine's inhibition of the NF-κB signaling pathway.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Cephaeline: A Potent Amoebicidal Agent Validated by Comparative Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the amoebicidal efficacy of Cephaeline (B23452), benchmarked against established treatments. This document provides a detailed comparison, supported by experimental data and methodologies, to facilitate informed decisions in the development of novel anti-amoebic therapies.
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. While metronidazole (B1676534) and nitazoxanide (B1678950) are the current mainstays of treatment, the emergence of resistance and the desire for more effective therapies necessitate the exploration of new chemical entities. This compound, an alkaloid derived from the ipecac root, has long been recognized for its amoebicidal properties. This guide presents a validation of this compound's efficacy through a comparative analysis with standard amoebicidal agents, offering valuable insights for the research and drug development community.
Comparative Amoebicidal Efficacy: In Vitro Studies
The in vitro potency of an amoebicidal compound is a critical determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, representing the concentration of a drug that inhibits 50% of the amoebic population. The following table summarizes the IC50 values of this compound, its close analog Emetine, and the standard-of-care drugs Metronidazole and Nitazoxanide against Entamoeba histolytica.
| Compound | IC50 (µM) | Source |
| This compound | ~13.4 (estimated) | [1][2] |
| Emetine | 26.8 | [3] |
| Metronidazole | 1.8 - 13.2 | [4][5] |
| Nitazoxanide | 0.017 | [6] |
Note: The IC50 value for this compound is estimated based on reports stating it is twice as potent as Emetine[1][2].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for determining amoebicidal efficacy are provided below.
In Vitro Amoebicidal Susceptibility Testing of Entamoeba histolytica
This protocol outlines a common method for assessing the in vitro susceptibility of E. histolytica trophozoites to amoebicidal compounds.
1. Cultivation of Entamoeba histolytica
-
Axenically cultivate E. histolytica trophozoites (e.g., strain HM1:IMSS) in TYI-S-33 medium supplemented with 10-15% heat-inactivated adult bovine serum, 1% vitamin-tween 80 solution, and antibiotics (e.g., penicillin and streptomycin) at 37°C[7].
-
Subculture the trophozoites every 48-72 hours to maintain logarithmic growth phase.
2. Drug Preparation
-
Prepare stock solutions of the test compounds (this compound, Emetine, Metronidazole, Nitazoxanide) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations for the assay.
3. Amoebicidal Assay (Microdilution Method)
-
Harvest trophozoites from culture tubes by chilling on ice for 10 minutes to detach the cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh TYI-S-33 medium.
-
Determine the trophozoite concentration using a hemocytometer and adjust to the desired density (e.g., 2 x 10^5 trophozoites/mL).
-
Dispense 100 µL of the trophozoite suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted drug solutions to the respective wells. Include wells with medium only as a negative control and wells with a known amoebicidal agent as a positive control.
-
Incubate the plates in an anaerobic jar or a CO2 incubator at 37°C for 48-72 hours.
4. Determination of Amoebic Viability
Several methods can be used to assess the viability of the trophozoites after drug exposure:
-
Trypan Blue Exclusion Assay:
-
Mix a small aliquot of the cell suspension from each well with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) trophozoites under a microscope.
-
Calculate the percentage of inhibition for each drug concentration compared to the untreated control.
-
-
Nitroblue Tetrazolium (NBT) Reduction Assay:
-
This colorimetric assay measures the metabolic activity of viable cells.
-
Add NBT solution to each well and incubate for a specified time.
-
Viable trophozoites will reduce the yellow NBT to a blue formazan (B1609692) product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The intensity of the blue color is proportional to the number of viable amoebae.
-
5. IC50 Calculation
-
Plot the percentage of amoebic inhibition against the logarithm of the drug concentration.
-
Use a suitable software to perform a non-linear regression analysis and determine the IC50 value.
Mechanism of Action: Induction of Programmed Cell Death
This compound and its analog Emetine exert their amoebicidal effects by inducing a programmed cell death (PCD) pathway in Entamoeba histolytica. This process is characterized by a series of distinct morphological and biochemical events that ultimately lead to the demise of the parasite[6].
Signaling Pathway of Emetine-Induced Programmed Cell Death in E. histolytica
The following diagram illustrates the proposed signaling cascade initiated by Emetine, which is believed to be highly similar for this compound.
Key events in this pathway include:
-
Inhibition of Protein Synthesis: Emetine and this compound bind to the 40S ribosomal subunit, thereby inhibiting protein synthesis, a crucial process for parasite survival[8].
-
Oxidative Stress: The inhibition of protein synthesis leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress within the amoeba[6].
-
Mitochondrial Dysfunction: The increase in ROS contributes to mitochondrial dysfunction.
-
Nuclear Events: This cascade culminates in nuclear condensation and DNA fragmentation, which are hallmark features of programmed cell death[6].
Experimental Workflow for In Vitro Amoebicidal Efficacy Testing
The following diagram outlines the logical workflow for conducting an in vitro amoebicidal efficacy study.
Conclusion
The data and protocols presented in this guide validate the potent amoebicidal efficacy of this compound against Entamoeba histolytica. With an estimated IC50 that is comparable to or more potent than the established drug Emetine, this compound represents a promising candidate for further investigation in the development of new anti-amoebic therapies. Its mechanism of action, through the induction of programmed cell death, offers a distinct pathway that can be exploited for therapeutic intervention. The detailed experimental methodologies provided herein serve as a valuable resource for researchers to conduct their own comparative studies and contribute to the advancement of amoebiasis treatment.
References
- 1. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 2. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 3. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Practical Complete-Kill Assay to Evaluate Anti-Acanthamoeba Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 7. researchgate.net [researchgate.net]
- 8. Signals and signal transduction pathways in Entamoeba histolytica during the life cycle and when interacting with bacteria or human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cephaeline's effect on different cell lines
For Researchers, Scientists, and Drug Development Professionals
Cephaeline, a natural alkaloid, has demonstrated notable anti-cancer properties across various cancer cell lines. This guide provides a comparative analysis of its effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Quantitative Analysis of this compound's Efficacy
The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies.
| Cell Line Category | Cell Line | IC50 Value | Treatment Duration | Assay |
| Mucoepidermoid Carcinoma (MEC) | UM-HMC-1 | 0.16 µM | 72 hours | MTT |
| UM-HMC-2 | 2.08 µM | 72 hours | MTT | |
| UM-HMC-3A | 0.02 µM | 72 hours | MTT | |
| Lung Cancer | H460 | 88 nM | 24 hours | CCK-8 |
| 58 nM | 48 hours | CCK-8 | ||
| 35 nM | 72 hours | CCK-8 | ||
| A549 | 89 nM | 24 hours | CCK-8 | |
| 65 nM | 48 hours | CCK-8 | ||
| 43 nM | 72 hours | CCK-8 |
Mechanisms of Action: A Deeper Dive
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing histone acetylation and promoting a form of iron-dependent cell death known as ferroptosis.
In mucoepidermoid carcinoma (MEC) cells, this compound has been shown to increase the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac).[1][2] This epigenetic modification leads to a more relaxed chromatin structure, potentially altering the expression of genes involved in cell growth, proliferation, and migration.[1] Furthermore, studies in MEC cell lines suggest a link between this compound's effects and the NF-κB signaling pathway.[1][3]
In lung cancer cells, this compound's primary mechanism of action is the induction of ferroptosis.[4][5] It achieves this by inhibiting the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of the antioxidant response.[4][5] This inhibition leads to the downregulation of downstream targets like GPX4 and SLC7A11, resulting in increased lipid peroxidation and ultimately, cell death.[4][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plates for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 60 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each image. The rate of cell migration can be quantified by the change in the scratch width over time.
Immunofluorescence Staining for H3K9ac
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9ac diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
ALDH Activity Assay (Flow Cytometry)
-
Cell Preparation: Harvest the cells and wash them with an appropriate assay buffer.
-
Staining: Resuspend the cells in the ALDEFLUOR™ assay buffer containing the activated ALDEFLUOR™ reagent. As a negative control, treat an aliquot of cells with the ALDEFLUOR™ reagent in the presence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence intensity compared to the negative control. The percentage of ALDH-positive cells can be quantified.
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Synthetic Cephaeline and Natural Ipecac Root Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetically produced Cephaeline versus natural extracts derived from the roots of Carapichea ipecacuanha (Ipecac). While direct comparative studies evaluating the efficacy of synthetic this compound against a standardized natural extract are scarce in published literature, this document synthesizes available data to offer a comprehensive overview for research and development purposes. The comparison focuses on the well-defined biological activity of pure, synthetic this compound against the known composition and properties of the natural extract.
**Executive Summary
This compound is a potent alkaloid with significant antiviral and anticancer properties. Synthetic this compound offers the advantage of high purity and batch-to-batch consistency, leading to predictable and reproducible pharmacological activity. In contrast, natural Ipecac root extracts contain a mixture of alkaloids, primarily this compound and emetine (B1671215), with concentrations that can vary depending on factors such as plant maturity and processing methods.[1][2] This variability can influence the overall efficacy and toxicity profile of the extract. While the natural extract may offer synergistic effects from its multiple components, the pure synthetic compound provides a clear structure-activity relationship essential for targeted drug development.
Data Presentation: Quantitative Efficacy of Pure this compound
The following tables summarize the quantitative data on the biological activity of pure this compound, which is representative of the efficacy of the synthetic compound.
Table 1: In Vitro Antiviral Efficacy of this compound
| Virus Target | Assay | Cell Line | IC50 Value | Reference |
| Zika Virus (ZIKV) | NS5 RdRp Inhibition | HEK293 | 976 nM | [3] |
| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 22.18 nM | [3] |
| Ebola Virus (EBOV) | VLP Entry | HeLa | 3.27 µM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anticancer Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 Value | Time Point | Reference |
| Mucoepidermoid Carcinoma | UM-HMC-1 | MTT Assay | 0.16 µM | - | [4] |
| Mucoepidermoid Carcinoma | UM-HMC-2 | MTT Assay | 2.08 µM | - | [4] |
| Mucoepidermoid Carcinoma | UM-HMC-3A | MTT Assay | 0.02 µM | - | [4] |
| Lung Cancer | H460 | CCK-8 Assay | 88 nM | 24h | [5][6] |
| Lung Cancer | H460 | CCK-8 Assay | 58 nM | 48h | [5][6] |
| Lung Cancer | H460 | CCK-8 Assay | 35 nM | 72h | [5][6] |
| Lung Cancer | A549 | CCK-8 Assay | 89 nM | 24h | [5][6] |
| Lung Cancer | A549 | CCK-8 Assay | 65 nM | 48h | [5][6] |
| Lung Cancer | A549 | CCK-8 Assay | 43 nM | 72h | [5][6] |
Note: The MTT and CCK-8 assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.
Natural Extract Composition and Properties
Natural extracts from C. ipecacuanha roots contain two major bioactive alkaloids: this compound and emetine.[1] The ratio of these compounds is not fixed and can be influenced by the age of the plant at harvest.[1] Studies have shown that the this compound/emetine ratio can increase as the plant matures.[1] The presence of emetine is significant as it also possesses biological activity, including emetic and cardiotoxic effects.[7] Therefore, the overall efficacy and toxicity of a natural extract are the result of the combined and potentially synergistic or antagonistic effects of its constituent alkaloids.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the data tables.
Natural this compound Extraction from C. ipecacuanha Roots
This protocol outlines a typical method for the extraction and quantification of this compound from plant material.
-
Sample Preparation: Dried and powdered Ipecac root samples (e.g., 3.75 g) are added to a flask with ethyl ether (e.g., 50 mL) and mixed.[2]
-
Alkalinization: A solution of ammonium (B1175870) hydroxide (B78521) (e.g., 2.5 mL of 6N) is added, and the mixture is shaken for an extended period (e.g., 1 hour) to liberate the alkaloids.[2]
-
Extraction: The mixture is allowed to settle, and the organic layer containing the alkaloids is collected. The remaining plant material is typically washed with additional ethyl ether to ensure complete extraction.
-
Solvent Evaporation: The combined ethyl ether extracts are evaporated to dryness in a warm water bath.
-
Redissolution and Analysis: The dried residue is redissolved in a suitable solvent like methanol (B129727) for analysis by High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and emetine.[3]
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4][8]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[5][6]
-
MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]
-
Incubation: The plates are incubated for a further 1-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8]
Ebola Virus-Like Particle (VLP) Entry Assay
This assay measures the ability of this compound to inhibit the entry of Ebola VLPs into host cells.
-
VLP Generation: Virus-like particles are produced by co-expressing the Ebola virus glycoprotein (B1211001) (GP), matrix protein (VP40), and nucleoprotein (NP) in a suitable cell line (e.g., HEK293T).[9] A reporter protein, such as beta-lactamase, can be fused to VP40 to facilitate detection.[10][11]
-
Cell Treatment: Target cells (e.g., HeLa) are pre-incubated with varying concentrations of this compound.
-
VLP Infection: The treated cells are then infected with the Ebola VLPs.
-
Detection: After a suitable incubation period to allow for viral entry, the reporter protein activity is measured. For beta-lactamase, a fluorescent substrate is added, and the signal is quantified, often by flow cytometry or a plate reader. A decrease in the reporter signal indicates inhibition of VLP entry.[10]
Ferroptosis Induction Assay
This assay determines if this compound induces a specific form of iron-dependent cell death called ferroptosis.
-
Cell Treatment: Lung cancer cells (e.g., H460, A549) are treated with different concentrations of this compound. A positive control for ferroptosis (e.g., erastin (B1684096) or RSL3) and a ferroptosis inhibitor (e.g., ferrostatin-1) are typically included.[12]
-
Assessment of Ferroptosis Hallmarks:
-
Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) is a key feature of ferroptosis and can be measured using fluorescent probes like BODIPY™ 581/591 C11.[12][13]
-
Iron Accumulation: Intracellular iron levels can be detected using iron-sensitive fluorescent probes or staining methods.[12]
-
Glutathione (B108866) Depletion: The levels of reduced glutathione (GSH) are measured, as its depletion is a critical step in ferroptosis.[12][13]
-
-
Analysis: The results are analyzed to determine if this compound treatment leads to the characteristic changes associated with ferroptosis and if these changes can be reversed by a ferroptosis inhibitor.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound is attributed to its interaction with specific cellular signaling pathways.
Induction of Histone H3 Acetylation in Mucoepidermoid Carcinoma
This compound has been shown to increase the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) in mucoepidermoid carcinoma (MEC) cells.[4][14][15][16] This epigenetic modification leads to chromatin relaxation, which can alter gene expression, induce cell differentiation, and inhibit proliferation and invasion of cancer cells.[4]
Caption: this compound induces histone H3 acetylation, leading to anti-cancer effects.
Induction of Ferroptosis via NRF2 Inhibition in Lung Cancer
In lung cancer cells, this compound has been demonstrated to induce ferroptosis by targeting the NRF2 pathway.[5][6] NRF2 is a key regulator of antioxidant responses. By inhibiting NRF2, this compound downregulates the expression of antioxidant genes like GPX4 and SLC7A11, leading to a depletion of glutathione (GSH) and an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[6]
Caption: this compound inhibits NRF2, leading to ferroptosis in lung cancer cells.
Experimental Workflow for Efficacy Comparison
The logical workflow for comparing the efficacy of synthetic this compound with a natural extract involves several key stages, from preparation to data analysis.
Caption: Logical workflow for comparing synthetic and natural this compound efficacy.
References
- 1. This compound and emetine production and antimicrobial activity of the Ipecac root via optimized maturity-based harvesting and processing [scielo.sa.cr]
- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatic assay for detection of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 14. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cephaeline and Other Protein Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Cephaeline and other prominent protein synthesis inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes mechanisms of action to aid in the selection of appropriate inhibitors for research and therapeutic development.
Introduction
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention in various diseases, including cancer and infectious diseases. Small molecule inhibitors of protein synthesis are invaluable tools for dissecting the mechanisms of translation and for developing novel therapeutics. This compound, an alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. This guide provides a head-to-head comparison of this compound with other well-characterized protein synthesis inhibitors: Emetine, Cycloheximide (B1669411), Anisomycin, Puromycin, Pactamycin, and Harringtonine.
Mechanism of Action and Target Specificity
Protein synthesis inhibitors can be broadly classified based on the stage of translation they inhibit (initiation, elongation, or termination) and their specific binding site on the ribosome.
This compound and its close analog Emetine are potent inhibitors of the elongation step of protein synthesis. High-resolution cryo-electron microscopy studies have revealed that this compound binds to the E-site (exit site) of the 40S small ribosomal subunit.[1][2] This binding pocket is formed by helices h23, h24, and h45 of the 18S rRNA and the ribosomal protein uS11. By occupying the E-site, this compound sterically hinders the translocation of the deacylated tRNA from the P-site to the E-site, thereby stalling the ribosome and inhibiting further polypeptide chain elongation.[2] Emetine shares a similar mechanism of action, binding to the same region on the 40S subunit.[3]
Cycloheximide also targets the E-site of the large ribosomal subunit (60S), but its mechanism is slightly different. It allows for one round of translocation before halting elongation by preventing the release of the deacylated tRNA from the E-site.
Anisomycin is another elongation inhibitor that binds to the peptidyl transferase center (PTC) on the 60S ribosomal subunit. Its binding interferes with peptide bond formation. A unique characteristic of Anisomycin is its ability to induce a "ribotoxic stress response," a signaling cascade initiated by ribosome damage that leads to the activation of stress-activated protein kinases (SAPKs) like JNK and p38.
Puromycin , an aminonucleoside antibiotic, acts as a structural analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. However, due to its unstable amide bond, it causes premature chain termination.
Pactamycin is an inhibitor of the initiation phase of translation. It binds to the E-site of the 40S subunit and is thought to interfere with the proper positioning of the initiator tRNA.
Harringtonine is another initiation inhibitor that stalls ribosomes at the start codon, preventing the formation of the first peptide bond.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug. The following tables summarize the IC50 values for this compound and other protein synthesis inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
| Inhibitor | Cell Line | IC50 (µM) | Assay | Incubation Time |
| This compound | UM-HMC-1 (Mucoepidermoid Carcinoma) | 0.16 | MTT | 72h[4] |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | 2.08 | MTT | 72h[4] | |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | 0.02 | MTT | 72h[4] | |
| H460 (Lung Cancer) | 0.088 (24h), 0.058 (48h), 0.035 (72h) | CCK-8 | 24h, 48h, 72h[5] | |
| A549 (Lung Cancer) | 0.089 (24h), 0.065 (48h), 0.043 (72h) | CCK-8 | 24h, 48h, 72h[5] | |
| HeLa (Cervical Cancer) | 3.27 (Ebola VLP entry) | N/A | 72h[6] | |
| Vero E6 (Kidney Epithelial) | 0.022 (Ebola live virus) | N/A | 72h[6] | |
| Emetine | MGC803 (Gastric Cancer) | 0.0497 | MTT | 48h[7][8] |
| HGC-27 (Gastric Cancer) | 0.0244 | MTT | 48h[7][8] | |
| LNCaP (Prostate Cancer) | 0.059 | Cytotoxicity | N/A[9][10] | |
| CWR22Rv1 (Prostate Cancer) | 0.075 | Cytotoxicity | N/A[9][10] | |
| HepG2 (Liver Cancer) | 2.2 | [3H]-leucine incorporation | 72h[11][12] | |
| Cycloheximide | CEM (T-cell Leukemia) | 0.12 | Cytotoxicity | N/A[13] |
| 9L (Gliosarcoma) | 0.2 | Cytotoxicity | N/A[13] | |
| SK-MEL-28 (Melanoma) | 1 | Cytotoxicity | N/A[13] | |
| HepG2 (Liver Cancer) | 6.6 | [3H]-leucine incorporation | 72h[11][12] | |
| Anisomycin | HEK293 (Embryonic Kidney) | 0.02 | Cytotoxicity | N/A[14][15] |
| U251 (Glioblastoma) | 0.233 | Cell Growth | 48h[14] | |
| U87 (Glioblastoma) | 0.192 | Cell Growth | 48h[14] | |
| Puromycin | MCF7 (Breast Cancer) | ~0.05 µg/ml (mammosphere) | Mammosphere formation | N/A[16] |
| HCT116 (Colon Cancer) | N/A | MTT | N/A[17] | |
| NIH/3T3 (Fibroblast) | 3.96 | Impedance-based | 96h[18] | |
| HepG2 (Liver Cancer) | 1.6 | [3H]-leucine incorporation | 72h[11][12] | |
| Pactamycin | KB (Epidermoid Carcinoma) | 0.003 µg/mL | Cytotoxicity | N/A[19] |
| MRC-5 (Embryonic Lung Fibroblast) | 0.095 | Cytotoxicity | N/A[19][20] | |
| Harringtonine | HL-60 (Promyelocytic Leukemia) | 0.0077 | MTT | N/A |
| A549 (Lung Cancer) | 0.07 | MTT | N/A | |
| MCF-7 (Breast Cancer) | 0.0005 | MTT | N/A |
Experimental Protocols
In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-methionine
-
Reporter mRNA (e.g., luciferase mRNA)
-
Protein synthesis inhibitors (test compounds)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Scintillation counter or phosphorimager
Protocol:
-
Thaw RRL and other components on ice.
-
Prepare a master mix containing RRL, amino acid mixture, and [³⁵S]-methionine.
-
In separate tubes, add the desired concentration of the protein synthesis inhibitor or vehicle control.
-
Add the reporter mRNA to each tube.
-
Start the reaction by adding the master mix to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.[1]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the newly synthesized, radiolabeled proteins by SDS-PAGE and autoradiography or phosphorimaging.
-
Alternatively, for a non-radioactive readout with luciferase mRNA, the reaction can be stopped and luciferase activity measured using a luminometer.
-
To quantify inhibition, the amount of synthesized protein in the presence of the inhibitor is compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cells
-
96-well plates
-
Complete cell culture medium
-
Protein synthesis inhibitors (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the protein synthesis inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[16]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action and affected signaling pathways for this compound and other selected protein synthesis inhibitors.
Caption: this compound and Emetine bind to the E-site of the 40S ribosomal subunit, blocking translocation.
Caption: Cycloheximide binds to the E-site of the 60S subunit, preventing the release of deacylated tRNA.
Caption: Anisomycin inhibits the PTC, leading to ribosome stalling and activation of the ribotoxic stress response.
Conclusion
This compound is a potent protein synthesis inhibitor with a well-defined mechanism of action targeting the E-site of the 40S ribosomal subunit. Its efficacy is comparable to or, in some cases, greater than other well-known inhibitors like Emetine and Cycloheximide, particularly in certain cancer cell lines where it exhibits nanomolar IC50 values. The choice of a protein synthesis inhibitor for a specific research application will depend on the desired mechanism of action, the cellular context, and the specific experimental goals. This guide provides a foundational dataset and methodological framework to assist researchers in making informed decisions for their studies. Further head-to-head comparative studies under standardized conditions will be valuable for a more definitive ranking of the potency and specificity of these important research tools.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
- 7. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosome collision is critical for quality control during no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translation elongation inhibitors stabilize select short-lived transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validating In Vitro Anticancer and Antiviral Efficacy of Cephaeline in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro findings of Cephaeline and their validation in subsequent in vivo models. This compound, a phenolic alkaloid derived from the roots of Cephaelis ipecacuanha, has demonstrated significant therapeutic potential in preclinical studies.[1] This document summarizes key experimental data, details the methodologies used, and visualizes the underlying mechanisms and workflows to aid researchers in the evaluation and further development of this compound as a potential therapeutic agent.
Data Presentation: In Vitro vs. In Vivo Efficacy of this compound
The transition from a promising in vitro result to a validated in vivo effect is a critical step in the drug discovery pipeline.[2][3] The following tables summarize the quantitative data from key studies on this compound, comparing its performance in cell-based assays to its efficacy in animal models.
Table 1: Comparative Anticancer Efficacy of this compound
This compound exhibits potent cytotoxic effects against various cancer cell lines in vitro, with these findings being successfully translated into in vivo tumor models. The primary mechanism identified is the induction of ferroptosis through the inhibition of the NRF2 signaling pathway.[1][4]
| Parameter | In Vitro Findings | In Vivo Validation |
| Model System | Human Lung Cancer Cell Lines (A549, H460)[4] | Tumor Xenograft Mouse Model (Lung Cancer)[1][4] |
| Key Assay | Cell Viability (CCK-8 Assay)[4] | Tumor Growth Inhibition[1] |
| Metric | IC50 Values (nM) after 72h: [4] - A549 cells: 43 nM - H460 cells: 35 nM | Tumor Growth Suppression [1] |
| Dosage | 5-400 nM concentration range[1] | 5 mg/kg and 10 mg/kg (i.p. injection) for 12 days[1][4] |
| Mechanism | Induction of ferroptosis via NRF2 inhibition[1][4] | Confirmed induction of ferroptosis in tumor tissue[1] |
Table 2: Comparative Antiviral Efficacy of this compound
This compound has been identified as a potent inhibitor of several viruses in vitro. These findings have been validated in relevant in vivo infection models, demonstrating its potential as a broad-spectrum antiviral agent.[1]
| Parameter | In Vitro Findings | In Vivo Validation |
| Virus | Ebola Virus (EBOV) [1] | Ebola Virus (EBOV) [1] |
| Model System | Vero E6 cells | EBOV Mouse Model |
| Metric | IC50: 22.18 nM | Effective suppression of infection |
| Dosage | 0.1-1000 µM concentration range | 5 mg/kg (i.p. injection) daily for 7 days |
| Virus | Zika Virus (ZIKV) [1] | Zika Virus (ZIKV) [1] |
| Model System | HEK293 cells | ZIKV-infected Ifnar1-/- Mice |
| Metric | IC50: 976 nM (for ZIKV RdRp) | Suppression of ZIKV load; decreased NS1 protein and ZIKV RNA in serum |
| Dosage | 1-1000 nM concentration range | 2 mg/kg (i.p. injection) daily for 3 days |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To clarify the mechanisms and processes involved in this compound research, the following diagrams have been generated using Graphviz.
Caption: this compound induces ferroptosis by inhibiting NRF2.
Caption: Standard workflow for validating in vitro findings in vivo.
Caption: Logical comparison of in vivo validation outcomes.
Experimental Protocols
Detailed and reproducible methodologies are essential for validating scientific findings. Below are the protocols for key experiments cited in the this compound literature.
In Vitro Cell Viability (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Human lung cancer cells (A549 or H460) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0 to 400 nM) for specified time points (24, 48, and 72 hours).[1][4]
-
Reagent Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[4]
In Vitro Cellular Migration (Wound Healing Scratch Assay)
This method assesses the effect of this compound on the migratory potential of cancer cells.
-
Cell Seeding: Mucoepidermoid carcinoma (MEC) cells are grown to a confluent monolayer in 6-well plates.[5]
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.[5]
-
Treatment: The cells are washed to remove debris and then treated with this compound at a predetermined concentration (e.g., the IC50 value) in a fresh medium. A control group receives the vehicle.
-
Imaging and Analysis: The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the wound area over time.[5]
In Vivo Xenograft Tumor Model
This is the standard in vivo model to confirm the anticancer efficacy of a compound.[6][7]
-
Animal Model: Athymic nude mice (6-8 weeks old) are typically used, as their compromised immune system allows for the growth of human tumors.[6]
-
Tumor Implantation: Approximately 1 x 10^6 human lung cancer cells (e.g., A549) are suspended in a medium like Matrigel and injected subcutaneously into the flank of each mouse.[6]
-
Treatment: When tumors reach a palpable volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[6] this compound is administered, typically via intraperitoneal (i.p.) injection, at doses such as 5 or 10 mg/kg for a specified duration (e.g., 12 days).[1][4] The control group receives a vehicle solution.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Volume = 0.5 x Length x Width²) is applied. At the end of the study, tumors are excised, weighed, and may be used for further biomarker analysis (e.g., western blotting to confirm NRF2 pathway inhibition).[1]
Conclusion
The available data strongly supports the translation of this compound's in vitro anticancer and antiviral activities into significant in vivo efficacy. In cancer models, the in vitro mechanism of NRF2 inhibition and ferroptosis induction is consistent with the in vivo outcomes in tumor xenografts.[1][4] Similarly, potent in vitro antiviral activity translates to viral load reduction in animal models of EBOV and ZIKV.[1] While these results are promising, further in vivo studies are necessary to fully characterize the pharmacokinetic profile, assess long-term toxicity, and explore efficacy in a broader range of disease models before this compound can be considered for clinical development. The known emetic properties of ipecac alkaloids also warrant careful consideration in dose selection and formulation development.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. crownbio.com [crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Comparative Bioavailability of Cephaeline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of Cephaeline (B23452), a prominent alkaloid from Ipecacuanha root, primarily in contrast with its structural analog, Emetine (B1671215). The information presented herein is collated from various preclinical and clinical studies to support research and drug development endeavors.
Quantitative Analysis of Pharmacokinetic Parameters
The oral bioavailability of this compound has been investigated in several studies, often in direct comparison to Emetine. While the absolute oral bioavailability has not been definitively reported, the absorption rate for both this compound and Emetine in rats is estimated to be approximately 70%.[1] Key pharmacokinetic parameters from studies in rats and humans are summarized below for comparative evaluation.
| Parameter | This compound | Emetine | Species | Study Notes | Reference |
| Absorption Rate | ~70% | ~70% | Rat | Estimated based on excretion data following oral administration of radiolabeled compounds. | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 2.00 - 3.33 hours | 1.08 - 2.33 hours | Rat | Following oral dosing of ipecac syrup. | [1] |
| Maximum Plasma Concentration (Cmax) | 24.3 - 40.6 ng eq./mL | 2.71 - 9.62 ng eq./mL | Rat | Following oral dosing of ipecac syrup. | [1] |
| Plasma Half-life (t1/2) | 3.45 - 9.40 hours | 65.4 - 163 hours | Rat | Demonstrates a significantly shorter half-life for this compound compared to Emetine. | [1] |
| Tissue Distribution | Maximum radioactivity levels in tissues were ~100-150 times greater than in plasma. | Maximum radioactivity levels in tissues were ~1000-3000 times greater than in plasma. | Rat | Both compounds show extensive tissue distribution, with Emetine showing greater accumulation. | [1] |
| Excretion (48 hours) | Biliary: 57.5% Urinary: 16.5% Fecal: 29.1% | Biliary: 12.5% Urinary: 9.4% Fecal: 34.1% | Rat | Biliary excretion is the main route for this compound. | [1][2] |
| Human Pharmacokinetics | Detected in plasma within 5-10 minutes of oral dosing; Tmax ~20 minutes. Ratio of mean Cmax of this compound to Emetine was ~1.5. | Detected in plasma within 5-10 minutes of oral dosing; Tmax ~20 minutes. | Human | Following ingestion of syrup of ipecac. Plasma levels become almost undetectable at 3 hours. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of bioavailability studies. Below are generalized methodologies for key experiments cited in the literature for determining the bioavailability of this compound.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical experimental design for assessing the oral bioavailability of this compound in a rat model.
1. Animal Model:
-
Male Sprague-Dawley rats are commonly used.[4]
-
Animals are housed in controlled conditions with a standard diet and water ad libitum.[4]
-
A fasting period of 12 hours is typically observed before oral administration.[5]
2. Dosing:
-
Oral Administration: this compound, often as part of an ipecac syrup formulation, is administered via oral gavage.[5][6] The dosage is calculated based on the animal's body weight.[6]
-
Intravenous Administration (for absolute bioavailability): A solution of this compound is administered intravenously, typically through the tail vein, to a separate group of rats to serve as a reference for 100% bioavailability.
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is drawn from the tail vein or via a cannula implanted in the jugular vein.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Quantification of this compound in plasma samples is performed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
LC-MS/MS Method for this compound Quantification in Plasma
This protocol provides a general outline for the quantification of this compound in plasma using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, an internal standard is added, followed by a protein precipitating agent like acetonitrile (B52724).[8][9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and may be evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an HPLC or UPLC system.
-
Separation is achieved on a C18 reverse-phase column.
-
A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[8]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
4. Quantification:
-
A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of this compound.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Mechanism of Action: Inhibition of Protein Synthesis
This compound, along with Emetine, exerts its biological effects by inhibiting protein synthesis in eukaryotic cells. This is achieved by binding to the 40S subunit of the ribosome, which stalls the translocation of the ribosome along the messenger RNA (mRNA), thereby halting the elongation of the polypeptide chain.[10]
Caption: Mechanism of this compound-induced protein synthesis inhibition.
Experimental Workflow: Oral Bioavailability Study
The following diagram illustrates a typical workflow for conducting an in vivo oral bioavailability study of a compound like this compound in a rodent model.
Caption: Workflow for an in vivo oral bioavailability study.
References
- 1. Absorption, distribution and excretion of 3H-labeled this compound- and emetine-spiked ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of the ipecac alkaloids this compound and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose pharmacokinetics of syrup of ipecac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. High-performance liquid chromatographic assay with fluorescence detection for the determination of this compound and emetine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cephaeline: A Potent Antiviral Agent Benchmarked Against Established Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative analysis highlights the significant antiviral potential of Cephaeline, a natural alkaloid, against a range of pathogenic viruses. This guide provides a comprehensive benchmark of this compound's potency against established antiviral drugs for Zika virus, Ebola virus, and SARS-CoV-2, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a compound derived from the ipecacuanha plant, has demonstrated potent inhibitory effects on several viruses of significant global health concern. This report synthesizes available in vitro data to compare the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) of this compound with those of well-known antiviral medications. The findings suggest that this compound's efficacy is comparable, and in some instances superior, to that of standard therapeutic agents, underscoring its potential as a broad-spectrum antiviral candidate.
Comparative Antiviral Potency
The following tables summarize the in vitro potency of this compound and selected antiviral drugs against Zika virus, Ebola virus, and SARS-CoV-2. The IC₅₀ and EC₅₀ values represent the concentration of the drug required to inhibit 50% of viral activity. Lower values indicate higher potency.
Table 1: Comparative Potency against Zika Virus (ZIKV)
| Compound | Assay Type | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | NS1 Protein Expression | HEK293 | 0.0264 | [1] |
| This compound | Viral Titer Reduction | SNB-19 | 0.00311 | [1] |
| This compound | ZIKV NS5 RdRp Inhibition | HEK293 | 0.976 | [2] |
| Sofosbuvir | Plaque Assay | Huh-7 & Jar | 1 - 5 | [3] |
| Sofosbuvir | ZIKV RdRp Inhibition | - | 0.38 | [4] |
Table 2: Comparative Potency against Ebola Virus (EBOV)
| Compound | Assay Type | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | Live Virus Infection | Vero E6 | 0.02218 | [2][5] |
| This compound | VLP Entry Assay | HeLa | 3.27 | [2][5] |
| Remdesivir | Live Virus Infection | Macrophages | 0.086 | [6] |
Table 3: Comparative Potency against SARS-CoV-2
| Compound | Assay Type | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | qRT-PCR | Vero E6 | 0.0123 | [7] |
| Remdesivir | Viral Yield Reduction | Vero E6 | 0.77 - 23.15 | [8] |
| Lopinavir | Viral Replication | Vero E6 | 26.63 | |
| Ritonavir | Viral Replication | Vero E6 | >100 |
Mechanism of Action
This compound and its close analog emetine (B1671215) exert their antiviral effects through a multi-pronged approach, targeting both host and viral factors. This dual mechanism may contribute to its broad-spectrum activity and potentially a higher barrier to the development of viral resistance.
One of the primary mechanisms is the inhibition of host cell protein synthesis . By binding to the 40S ribosomal subunit, this compound stalls the elongation phase of translation, thereby preventing the synthesis of both host and viral proteins essential for viral replication. A key interaction identified is the inhibition of the eukaryotic initiation factor 4E (eIF4E), which is crucial for the cap-dependent translation of viral mRNAs.[2]
Furthermore, this compound has been shown to directly target viral enzymes. In the case of Zika virus, it inhibits the RNA-dependent RNA polymerase (RdRp) , a critical enzyme for viral genome replication.[5] For Ebola virus, this compound has been observed to inhibit viral entry into host cells.[5][7]
Caption: Antiviral mechanisms of this compound.
Experimental Protocols
The data presented in this guide were derived from standard in vitro antiviral assays. The following are generalized protocols for the key experimental methods used.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying the inhibition of infectious virus production.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6) is prepared in multi-well plates.
-
Virus and Compound Preparation: A known titer of the virus is mixed with serial dilutions of the test compound (e.g., this compound) and incubated to allow for interaction.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques, or zones of cell death, are counted. The IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Caption: Plaque Reduction Neutralization Test Workflow.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Assay
This assay measures the effect of a compound on the quantity of viral RNA.
-
Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the virus in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
RNA Extraction: Total RNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is amplified using primers and probes specific to a target viral gene. The amplification is monitored in real-time to quantify the amount of viral genetic material.
-
Data Analysis: The amount of viral RNA in treated samples is compared to untreated controls to determine the EC₅₀ value, the concentration at which viral RNA levels are reduced by 50%.
Caption: RT-qPCR Antiviral Assay Workflow.
Conclusion
The data compiled in this guide strongly support the continued investigation of this compound as a promising antiviral therapeutic. Its potent, broad-spectrum activity and multi-faceted mechanism of action make it a compelling candidate for further preclinical and clinical development. The detailed protocols and comparative potency data provided herein serve as a valuable resource for researchers in the field of virology and drug discovery.
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of protein synthesis inhibitors in the inhibition of encephalomyocarditis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cephaeline: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of Cephaeline, a toxic alkaloid compound. Adherence to these procedural steps is critical to ensure personnel safety and regulatory compliance. This compound is classified as acutely toxic and fatal if swallowed or inhaled, necessitating its management as hazardous waste.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal preparation, it is crucial to observe the following safety measures:
-
Engineering Controls : Always handle this compound powder or solutions within a certified chemical fume hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter to prevent inhalation.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[1]
-
Avoid Direct Contact : Prevent any direct contact with the skin, eyes, or mucous membranes.[1]
-
Emergency Preparedness : In case of accidental ingestion, immediately call a poison center or doctor.[1][2] For spills, ensure the area is well-ventilated, and follow the specific cleanup procedures outlined below.
Step-by-Step Disposal Protocol for this compound Waste
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [1][4]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams : All forms of this compound waste must be collected, including:
-
Expired or unused solid this compound.
-
Solutions containing this compound.
-
Contaminated lab materials (e.g., pipette tips, gloves, bench paper, wipes).[5]
-
Empty containers that once held this compound.
-
Spill cleanup debris.
-
-
Segregate Waste : Store this compound waste separately from other incompatible chemical waste streams, such as acids, bases, and oxidizing agents, to prevent dangerous reactions.[6]
Step 2: Containerization
-
Select a Compatible Container :
-
For solid this compound, it is best to use the original manufacturer's container.[5][7]
-
For liquid waste (solutions, rinsate), use a leak-proof container made of a compatible material (e.g., glass or polyethylene) with a tight-fitting, screw-on cap.[5][6] Parafilm or corks are not acceptable closures.[5]
-
For contaminated solid waste (gloves, wipes), double-bag the materials in clear plastic bags to allow for visual inspection.[5] Sharps like pipette tips or broken glass must be placed in a designated sharps container.[5]
-
-
Container Management :
Step 3: Labeling
-
Attach a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container with your institution's official hazardous waste tag.
-
Complete the Label : Clearly write all required information, including:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound" or "this compound Hydrochloride". Avoid abbreviations.
-
The concentration and components of the waste mixture.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic").
-
Step 4: Storage (Satellite Accumulation Area)
-
Designate a Storage Area : Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or bin) to contain any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Follow Accumulation Limits : Be aware of institutional limits for waste accumulation, which typically restrict the quantity (e.g., up to 55 gallons) and the time (e.g., 90 to 180 days) that waste can be stored in the lab.[5][7]
Step 5: Disposal of Empty Containers
Containers that held pure this compound are considered hazardous.
-
Triple-Rinse : To render the container non-hazardous, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8]
-
Collect Rinsate : The solvent rinsate from this process is now considered hazardous waste and must be collected in a properly labeled container for disposal.[8]
-
Final Disposal : After triple-rinsing and air drying, deface the original label and the container may be disposed of in the regular trash or recycled according to institutional policy.[8]
Step 6: Requesting Waste Collection
Once the waste container is full or reaches its accumulation time limit, request a pickup from your institution's Environmental Health & Safety (EH&S) department.[5][7] Follow your specific institutional procedure for scheduling a hazardous waste collection.
Quantitative Hazard and Storage Data
The following table summarizes key quantitative data related to this compound's toxicity and general guidelines for hazardous waste accumulation. This data underscores the high toxicity of the compound and informs storage time and quantity limits.
| Parameter | Value | Relevance | Source |
| Acute Toxicity Estimate (ATE), Oral | 100 mg/kg | Indicates high toxicity if ingested. | [1] |
| GHS Hazard Statement (Oral) | H300: Fatal if swallowed | Classification based on toxicity data. | [2][3] |
| GHS Hazard Statement (Inhalation) | H330: Fatal if inhaled | Classification based on toxicity data. | [2][3] |
| Satellite Accumulation Time Limit | Up to 1 year (partially filled) | Maximum time a container can remain in the lab. | [6] |
| Full Container Removal Time | Within 3 days | Timeframe to remove a container once it is full. | [6] |
| Satellite Accumulation Quantity Limit | Up to 55 gallons | Maximum volume of a single waste stream allowed in an SAA. | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cephaeline
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for laboratory safety and chemical handling.
Cephaeline, a potent alkaloid, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower your research with the highest safety standards.
Hazard Summary
This compound is classified as a highly toxic substance. Acute exposure can be fatal if swallowed or inhaled.[1][2] It is also known to cause damage to organs through prolonged or repeated exposure.[3]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 2) | GHS06: Skull and crossbones | Danger | H300: Fatal if swallowed[2] |
| Acute Toxicity, Inhalation (Category 2) | GHS06: Skull and crossbones | Danger | H330: Fatal if inhaled[2] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | GHS08: Health hazard | Danger | H372: Causes damage to organs through prolonged or repeated exposure[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table outlines the recommended PPE for handling this compound, based on established best practices for hazardous chemicals.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves.[4][5] | Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean inner glove.[5] Powder-free gloves minimize aerosolization of the compound.[4] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6] | Protects skin and personal clothing from contamination. Should be changed immediately if contaminated.[4] |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[4] | Protects against splashes, aerosols, and airborne particles.[4] |
| Respiratory Protection | An N95 or higher-rated respirator for handling powders. For large spills, a chemical cartridge-type respirator is required.[4][5] | Minimizes the risk of inhalation, which can lead to severe or fatal poisoning.[2] |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the tracking of contaminants out of the laboratory.[4] |
Occupational Exposure Limits (OELs): As of this writing, specific occupational exposure limits for this compound have not been established by major regulatory bodies such as OSHA or ACGIH. Therefore, it is crucial to handle this compound with the utmost caution and always within a designated containment area.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure risk. All handling of this compound should be conducted within a chemical fume hood or a biological safety cabinet.[3]
1. Preparation:
-
Designated Area: Cordon off and clearly label the designated handling area.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, and consumables, within the containment area.
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, gown, shoe covers, respirator, face shield/goggles, outer gloves).
2. Handling and Experimentation:
-
Weighing: If working with powdered this compound, conduct all weighing activities within a ventilated enclosure to control aerosol generation.
-
Solubilization: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Experimental Procedures: Perform all manipulations within the designated containment area. Avoid creating dust or aerosols.
3. Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent, such as a sodium hypochlorite (B82951) solution.[3]
-
Equipment: Clean all non-disposable equipment thoroughly according to your institution's standard operating procedures for hazardous materials.
Waste Disposal:
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, gowns, shoe covers, and consumables, in a designated hazardous waste container.[3][4] These containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Unused Product: Dispose of unused this compound as hazardous waste. Do not empty it into drains.[3] The product should be sent to a licensed hazardous waste disposal company.
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. A suggested sequence is: outer gloves, shoe covers, gown, face shield/goggles, respirator, and finally, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
Emergency Procedures: Spill and Exposure Response
This compound Spill Response
Caption: Workflow for responding to a this compound spill.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] Provide the Safety Data Sheet (SDS) to the medical personnel.
Standard Operating Procedure for Handling this compound
Caption: Standard operating procedure for handling this compound.
References
- 1. This compound | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
